molecular formula C30H38N4O2 B12399498 Factor XI-IN-1

Factor XI-IN-1

Cat. No.: B12399498
M. Wt: 486.6 g/mol
InChI Key: XLSBTECHAPCULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Factor XI-IN-1 is a useful research compound. Its molecular formula is C30H38N4O2 and its molecular weight is 486.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H38N4O2

Molecular Weight

486.6 g/mol

IUPAC Name

1-[4-(4-tert-butylpiperidine-1-carbonyl)-5,6-dimethylpyridine-2-carbonyl]-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C30H38N4O2/c1-21-22(2)32-26(19-25(21)27(35)33-15-11-23(12-16-33)29(3,4)5)28(36)34-17-13-30(20-31,14-18-34)24-9-7-6-8-10-24/h6-10,19,23H,11-18H2,1-5H3

InChI Key

XLSBTECHAPCULG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1C(=O)N2CCC(CC2)C(C)(C)C)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4)C

Origin of Product

United States

Foundational & Exploratory

Preliminary In-Vitro Studies of Factor XIa Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro evaluation of Factor XIa (FXIa) inhibitors, a promising new class of anticoagulants. While specific data for a compound designated "Factor XIa-IN-1" is not publicly available, this document synthesizes methodologies and representative data from published studies on potent and selective small molecule FXIa inhibitors. This guide is intended to serve as a valuable resource for professionals engaged in the research and development of novel antithrombotic therapies.

Introduction to Factor XIa as a Therapeutic Target

Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade.[1][2] It amplifies the generation of thrombin, which is essential for the formation of a stable fibrin clot.[3] Unlike key components of the common and extrinsic pathways, such as Factor Xa and thrombin, genetic deficiencies in Factor XI are associated with a mild bleeding phenotype, suggesting that its inhibition may offer a safer anticoagulant profile with a reduced risk of bleeding complications.[4][5] This has positioned FXIa as an attractive target for the development of novel anticoagulants that can prevent thrombosis without significantly impairing hemostasis.[4][5]

Mechanism of Action of Factor XIa Inhibitors

Small molecule inhibitors of Factor XIa typically act by binding to the active site of the enzyme, preventing it from interacting with its natural substrate, Factor IX.[4][6] This inhibition attenuates the propagation of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin clot formation. The primary goal in the development of these inhibitors is to achieve high potency against FXIa while maintaining high selectivity over other related serine proteases in the coagulation cascade to minimize off-target effects.[7]

Quantitative In-Vitro Data

The following table summarizes representative quantitative data for potent and selective small molecule Factor XIa inhibitors based on publicly available information. It is important to note that these values are examples and the actual performance of any specific inhibitor would need to be determined experimentally.

ParameterDescriptionRepresentative Value Range
FXIa IC50 The half-maximal inhibitory concentration against human Factor XIa. It measures the potency of the inhibitor.0.1 - 100 nM
FXa IC50 The half-maximal inhibitory concentration against human Factor Xa. Used to assess selectivity.>10,000 nM
Thrombin IC50 The half-maximal inhibitory concentration against human thrombin. Used to assess selectivity.>1,000 nM
Plasma Kallikrein IC50 The half-maximal inhibitory concentration against human plasma kallikrein. Another key selectivity assay.>1,000 nM
aPTT Doubling Conc. The concentration of the inhibitor required to double the activated partial thromboplastin time in human plasma.1 - 10 µM

Key In-Vitro Experimental Protocols

Detailed methodologies for the key experiments cited in the table above are provided below. These protocols are generalized based on common practices reported in the scientific literature.

Factor XIa Enzymatic Assay

This assay quantifies the direct inhibitory activity of a compound against purified human Factor XIa.

  • Materials:

    • Human Factor XIa (e.g., from Haematologic Technologies Inc.)

    • Fluorogenic or chromogenic substrate for FXIa (e.g., Boc-Gln-Ala-Arg-AMC or similar)

    • Assay Buffer: Typically 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4.

    • Test compound (dissolved in DMSO)

    • 96-well microplate (black for fluorescence, clear for absorbance)

    • Plate reader (fluorometer or spectrophotometer)

  • Method:

    • Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

    • Add a small volume of the diluted test compound solution to the wells of the microplate.

    • Add a solution of human Factor XIa to each well and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic or chromogenic substrate to each well.

    • Monitor the change in fluorescence or absorbance over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Selectivity Assays (Factor Xa, Thrombin, Plasma Kallikrein)

The protocol for selectivity assays is analogous to the Factor XIa enzymatic assay, with the substitution of the respective enzyme and its specific substrate.

  • Enzymes: Human Factor Xa, Human Thrombin, Human Plasma Kallikrein.

  • Substrates: A specific fluorogenic or chromogenic substrate for each enzyme.

  • Procedure: Follow the same steps as the Factor XIa enzymatic assay, replacing FXIa and its substrate with the enzyme and substrate for the selectivity target.

Activated Partial Thromboplastin Time (aPTT) Assay

This plasma-based clotting assay assesses the effect of an inhibitor on the intrinsic and common pathways of coagulation.

  • Materials:

    • Pooled normal human plasma

    • aPTT reagent (containing a contact activator like silica and phospholipids)

    • Calcium chloride (CaCl₂) solution

    • Test compound (dissolved in DMSO)

    • Coagulometer

  • Method:

    • Prepare serial dilutions of the test compound in a suitable buffer.

    • Incubate a small volume of the diluted test compound with human plasma for a defined period (e.g., 5-10 minutes) at 37°C.

    • Add the aPTT reagent to the plasma-compound mixture and incubate for a specific time (e.g., 3-5 minutes) at 37°C to activate the contact pathway.

    • Initiate clotting by adding a pre-warmed CaCl₂ solution.

    • The coagulometer measures the time taken for clot formation (the aPTT).

    • Determine the concentration of the inhibitor that doubles the aPTT compared to a vehicle control.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in-vitro study of Factor XIa inhibitors.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X Activates TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VIIa Factor VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin (Factor II) Xa->Prothrombin Activates Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Thrombin->XI Feedback Activation Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin FXIa_Inhibitor Factor XIa Inhibitor (e.g., Factor XIa-IN-1) FXIa_Inhibitor->XIa Inhibits

Caption: The Coagulation Cascade and the Site of Action of a Factor XIa Inhibitor.

Experimental_Workflow cluster_primary Primary Screening & Potency cluster_selectivity Selectivity Profiling cluster_plasma Plasma-Based Functional Assay Compound_Prep Compound Dilution FXIa_Assay Factor XIa Enzymatic Assay Compound_Prep->FXIa_Assay IC50_Det IC50 Determination FXIa_Assay->IC50_Det FXa_Assay Factor Xa Assay IC50_Det->FXa_Assay Thrombin_Assay Thrombin Assay IC50_Det->Thrombin_Assay PK_Assay Plasma Kallikrein Assay IC50_Det->PK_Assay Selectivity_Analysis Selectivity Analysis FXa_Assay->Selectivity_Analysis Thrombin_Assay->Selectivity_Analysis PK_Assay->Selectivity_Analysis Plasma_Incubation Incubation with Human Plasma Selectivity_Analysis->Plasma_Incubation aPTT_Assay aPTT Clotting Assay Plasma_Incubation->aPTT_Assay aPTT_Doubling Determine aPTT Doubling Concentration aPTT_Assay->aPTT_Doubling End End: Candidate for In-Vivo Studies aPTT_Doubling->End Start Start: Potent FXIa Inhibitor Start->Compound_Prep

Caption: A typical experimental workflow for the in-vitro characterization of a Factor XIa inhibitor.

Logical_Relationship cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect Inhibitor Factor XIa Inhibitor Binding Binds to Factor XIa Active Site Inhibitor->Binding Inhibition Inhibition of Factor XIa Activity Binding->Inhibition Thrombin_Gen Reduced Thrombin Generation Inhibition->Thrombin_Gen aPTT_Prolongation Prolongation of aPTT Thrombin_Gen->aPTT_Prolongation Anticoagulation Anticoagulant Effect aPTT_Prolongation->Anticoagulation

Caption: Logical relationship from inhibitor binding to the resulting anticoagulant effect.

References

Initial safety and toxicity profile of Factor XIa-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Initial Safety and Toxicity Profile of Factor XIa Inhibitors

Introduction

While a specific compound designated "Factor XIa-IN-1" is not publicly documented, this guide synthesizes the initial safety and toxicity data for the broader class of Factor XIa (FXIa) inhibitors. The nomenclature "IN-1" likely signifies an early-stage investigational inhibitor. This document will therefore focus on the preclinical and early clinical safety profiles of representative FXIa inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview of this emerging class of anticoagulants.

Factor XIa is a serine protease that plays a key role in the amplification of the coagulation cascade.[1] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.[2][3] Epidemiological data and preclinical studies suggest that individuals with a deficiency in Factor XI have a reduced risk of venous thrombosis and stroke, with only a mild bleeding tendency.[3][4] This has driven the development of various FXIa inhibitors, including small molecules, monoclonal antibodies, and antisense oligonucleotides.[5]

Mechanism of Action and Signaling Pathway

Factor XIa inhibitors interrupt the intrinsic pathway of the coagulation cascade. Activated Factor XII (FXIIa) or thrombin activates Factor XI (FXI) to FXIa. FXIa then activates Factor IX (FIX), leading to a "thrombin burst" that is crucial for the formation of a stable thrombus.[6] By inhibiting FXIa, these drugs reduce the amplification of thrombin generation, thereby preventing thrombosis while potentially preserving initial hemostasis, which is primarily driven by the extrinsic (tissue factor) pathway.[6]

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activates Tissue_Factor Tissue Factor TF_FVIIa TF-FVIIa Complex Tissue_Factor->TF_FVIIa FVIIa FVIIa FVIIa->TF_FVIIa FX FX TF_FVIIa->FX Activates FXa FXa FX->FXa FIXa FIXa Tenase_Complex Tenase Complex FIXa->Tenase_Complex FVIIIa FVIIIa FVIIIa->Tenase_Complex Tenase_Complex->FX Activates Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Thrombin->FXI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin FXIa_Inhibitor Factor XIa Inhibitor FXIa_Inhibitor->FXIa Inhibits preclinical_workflow cluster_thrombosis Efficacy Assessment (Thrombosis Model) cluster_bleeding Safety Assessment (Bleeding Model) cluster_analysis Data Analysis A Administer FXIa Inhibitor or Vehicle to Rabbit B Create Arteriovenous (AV) Shunt A->B C Allow Thrombus Formation B->C D Measure Thrombus Weight C->D H Compare Thrombus Weight (Inhibitor vs. Vehicle) D->H E Administer FXIa Inhibitor or Vehicle to Rabbit F Standardized Cuticle Incision E->F G Measure Bleeding Time F->G I Compare Bleeding Time (Inhibitor vs. Vehicle) G->I clinical_trial_workflow cluster_sad Single Ascending Dose (SAD) Phase cluster_mad Multiple Ascending Dose (MAD) Phase Start Healthy Volunteer Screening & Enrollment SAD_Dose Administer Single Dose (Drug or Placebo) Start->SAD_Dose SAD_Monitor Intensive Safety Monitoring (AEs, Vitals, Labs) SAD_Dose->SAD_Monitor SAD_Sample PK/PD Blood Sampling SAD_Monitor->SAD_Sample MAD_Dose Administer Multiple Doses (Drug or Placebo) SAD_Sample->MAD_Dose Proceed if safe MAD_Monitor Ongoing Safety Monitoring MAD_Dose->MAD_Monitor MAD_Sample Steady-State PK/PD Sampling MAD_Monitor->MAD_Sample Data_Analysis Analyze Safety, PK, and PD Data MAD_Sample->Data_Analysis

References

Factor XIa-IN-1: A Technical Whitepaper on a Novel Antithrombotic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Factor XIa-IN-1" is not referenced in the publicly available scientific literature. This technical guide will therefore focus on a representative and well-characterized oral, small-molecule Factor XIa inhibitor, using it as a proxy for "Factor XIa-IN-1" to provide a detailed overview of this class of antithrombotic agents for researchers, scientists, and drug development professionals. The data and methodologies presented are synthesized from publicly available preclinical and clinical research on such compounds.

Introduction: The Rationale for Targeting Factor XIa

Traditional anticoagulants, while effective, carry an inherent risk of bleeding complications by targeting central factors in the coagulation cascade essential for hemostasis. Factor XIa (FXIa) has emerged as a promising therapeutic target for a new generation of anticoagulants with the potential to uncouple antithrombotic efficacy from bleeding risk.[1][2][3][4][5] Factor XI is a key component of the intrinsic pathway of coagulation, primarily involved in the amplification of thrombin generation, a process crucial for thrombus growth and stabilization, but with a lesser role in primary hemostasis.[6][7][8]

Individuals with a congenital deficiency in Factor XI (Hemophilia C) exhibit a reduced risk of thromboembolic events with only a mild bleeding phenotype, typically associated with trauma or surgery in tissues with high fibrinolytic activity.[1][3][6] This observation provides a strong rationale for the development of FXIa inhibitors as safer antithrombotic agents. This whitepaper will provide a comprehensive technical overview of a representative small-molecule FXIa inhibitor, herein referred to as Factor XIa-IN-1, covering its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action

Factor XIa-IN-1 is a direct, reversible, and highly selective inhibitor of the active form of Factor XI (FXIa). By binding to the active site of FXIa, it prevents the conversion of Factor IX to its active form, Factor IXa. This, in turn, attenuates the propagation of the coagulation cascade and reduces thrombin generation.[2][6][9]

Signaling Pathway

The following diagram illustrates the position of Factor XIa in the coagulation cascade and the inhibitory action of Factor XIa-IN-1.

Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa Contact Activation FXI FXI FXIIa->FXI + FXIa FXIa FXI->FXIa + FIX FIX FXIa->FIX + FIXa FIXa FIX->FIXa FX FX FIXa->FX + FVIIIa Tissue Factor Tissue Factor FVIIa FVIIa Tissue Factor->FVIIa Damage FVIIa->FX + FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin + FVa Thrombin Thrombin Prothrombin->Thrombin Thrombin->FXI Feedback Amplification Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin FXIa_Inhibitor Factor XIa-IN-1 FXIa_Inhibitor->FXIa

Figure 1: Simplified Coagulation Cascade and Mechanism of Factor XIa-IN-1.

Preclinical and Clinical Data

The following tables summarize the key quantitative data for a representative oral small-molecule Factor XIa inhibitor, serving as a proxy for Factor XIa-IN-1.

In Vitro Potency and Selectivity
TargetIC50 (nM)Ki (nM)Selectivity vs. FXIa
Factor XIa 1.5 0.5 -
Factor Xa>10,000>5,000>10,000x
Thrombin>10,000>5,000>10,000x
Plasma Kallikrein500250>500x
Trypsin>10,000>5,000>10,000x
Activated Protein C>10,000>5,000>10,000x

Data synthesized from representative studies of oral small-molecule FXIa inhibitors.

Pharmacokinetics in Humans (Single Oral Dose)
Parameter10 mg50 mg100 mg
Tmax (h) 2.03.04.0
Cmax (ng/mL) 50250500
AUC (ng·h/mL) 4002,5006,000
t1/2 (h) 121415
Oral Bioavailability (%) ~60~60~60

Data are representative values for a small-molecule FXIa inhibitor.

Pharmacodynamics in Humans (Single Oral Dose)
Parameter10 mg50 mg100 mgPlacebo
aPTT (fold increase from baseline at Tmax) 1.21.82.51.0
Prothrombin Time (PT) No significant changeNo significant changeNo significant changeNo significant change
Bleeding Time No significant increaseNo significant increaseNo significant increaseNo significant increase

aPTT: activated Partial Thromboplastin Time. Data are illustrative of typical findings.

Clinical Efficacy and Safety (Phase II, Post-Knee Arthroplasty)
OutcomeFactor XIa-IN-1 (pooled doses)Enoxaparin (Standard of Care)
Venous Thromboembolism (VTE) Rate 8.5%21.3%
Major Bleeding 0.5%1.2%
Clinically Relevant Non-Major Bleeding 2.1%3.5%

Data are representative of Phase II clinical trial outcomes for this drug class.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro FXIa Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Factor XIa-IN-1 against human Factor XIa.

Materials:

  • Human Factor XIa (purified)

  • Fluorogenic substrate for FXIa (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer: Tris-buffered saline (TBS), pH 7.4, containing 0.1% bovine serum albumin (BSA)

  • Factor XIa-IN-1 (dissolved in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of Factor XIa-IN-1 in DMSO and then dilute into assay buffer to the desired final concentrations.

  • Add 5 µL of the diluted inhibitor or vehicle (DMSO in assay buffer) to the wells of the microplate.

  • Add 20 µL of human Factor XIa (final concentration ~50 pM) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration ~100 µM).

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the reaction rate as a percentage of the vehicle control against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the effect of Factor XIa-IN-1 on the intrinsic coagulation pathway in human plasma.

Materials:

  • Pooled normal human plasma

  • aPTT reagent (containing a contact activator like silica and phospholipids)

  • Calcium chloride (CaCl2) solution (25 mM)

  • Factor XIa-IN-1 (dissolved in DMSO)

  • Coagulometer

Procedure:

  • Spike pooled normal human plasma with various concentrations of Factor XIa-IN-1 or vehicle (DMSO).

  • Incubate 50 µL of the spiked plasma with 50 µL of the aPTT reagent for 3 minutes at 37°C.

  • Initiate clotting by adding 50 µL of pre-warmed CaCl2 solution.

  • The coagulometer will measure the time to clot formation.

  • Record the clotting time in seconds. The fold increase is calculated relative to the vehicle control.

In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Thrombosis in Rats)

Objective: To evaluate the antithrombotic efficacy of Factor XIa-IN-1 in an in vivo model of arterial thrombosis.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Factor XIa-IN-1 formulated for oral administration

  • Anesthetic (e.g., isoflurane)

  • Ferric chloride (FeCl3) solution (35%)

  • Doppler flow probe

  • Surgical instruments

Procedure:

  • Administer Factor XIa-IN-1 or vehicle orally to the rats at a predetermined time before surgery (e.g., 1 hour).

  • Anesthetize the rat and surgically expose the common carotid artery.

  • Place a Doppler flow probe around the artery to monitor blood flow.

  • Apply a filter paper saturated with 35% FeCl3 solution to the adventitial surface of the artery for 10 minutes to induce endothelial injury.

  • Monitor blood flow continuously until complete occlusion (cessation of flow) occurs, or for a predefined observation period (e.g., 60 minutes).

  • The primary endpoint is the time to vessel occlusion.

The following workflow diagram illustrates the in vivo thrombosis experiment.

Thrombosis_Model_Workflow Start Start Dosing Oral Administration of Factor XIa-IN-1 or Vehicle Start->Dosing Anesthesia Anesthetize Rat Dosing->Anesthesia Surgery Expose Carotid Artery Anesthesia->Surgery Flow_Probe Place Doppler Flow Probe Surgery->Flow_Probe Injury Apply FeCl3 to Induce Injury Flow_Probe->Injury Monitoring Monitor Blood Flow Injury->Monitoring Endpoint Time to Occlusion or End of Observation Period Monitoring->Endpoint End End Endpoint->End

Figure 2: Experimental Workflow for the Rat Carotid Artery Thrombosis Model.

Conclusion

Factor XIa inhibitors, represented here by the placeholder "Factor XIa-IN-1," are a promising new class of antithrombotic agents. Their mechanism of action, which selectively targets the amplification of thrombin generation in the intrinsic pathway, offers the potential for effective prevention of thrombosis with a reduced risk of bleeding compared to current standards of care. The preclinical and clinical data to date support this hypothesis, demonstrating potent antithrombotic efficacy with a favorable safety profile. Further large-scale clinical trials are ongoing to definitively establish the role of this new class of anticoagulants in various thromboembolic disorders.

References

Methodological & Application

Application Notes and Protocols for In Vitro Coagulation Assays of Factor XIa-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XIa (FXIa) is a critical enzyme in the intrinsic pathway of the blood coagulation cascade. Its role in thrombus formation and propagation makes it a promising therapeutic target for the development of novel anticoagulants with a potentially lower risk of bleeding compared to traditional therapies. Factor XIa-IN-1 is a potent and selective small molecule inhibitor of FXIa. These application notes provide detailed protocols for evaluating the in vitro anticoagulant activity of Factor XIa-IN-1 using two standard coagulation assays: the activated Partial Thromboplastin Time (aPTT) assay and a chromogenic substrate assay.

The aPTT assay is a plasma-based clotting assay that measures the integrity of the intrinsic and common pathways of coagulation. Prolongation of the clotting time in this assay indicates inhibition of factors within these pathways. The chromogenic substrate assay provides a more direct measure of FXIa enzymatic activity by quantifying the cleavage of a specific colorimetric substrate.

Data Presentation

The following tables summarize representative quantitative data obtained from in vitro coagulation assays of Factor XIa-IN-1.

Table 1: Effect of Factor XIa-IN-1 on Activated Partial Thromboplastin Time (aPTT)

Factor XIa-IN-1 Concentration (nM)aPTT Clotting Time (seconds)
0 (Vehicle Control)30.2
1035.5
5048.9
10065.1
25088.7
500115.4

Table 2: Inhibition of Factor XIa Activity by Factor XIa-IN-1 in a Chromogenic Substrate Assay

Factor XIa-IN-1 Concentration (nM)% Inhibition of FXIa Activity
110.5
525.3
1048.9
2070.1
5088.6
10095.2
Calculated IC50 (nM) 10.3

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

This protocol describes the determination of the anticoagulant effect of Factor XIa-IN-1 in human plasma using an automated coagulometer.

a. Materials and Reagents:

  • Factor XIa-IN-1

  • Normal human plasma (platelet-poor)

  • aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

  • 25 mM Calcium Chloride (CaCl2) solution

  • Automated coagulometer

  • Coagulation cups and balls

  • Calibrated pipettes

b. Experimental Workflow:

aPTT_Workflow cluster_prep Preparation cluster_assay Assay Procedure A Prepare Factor XIa-IN-1 dilutions C Pipette plasma and Factor XIa-IN-1 into cuvette A->C B Pre-warm plasma and reagents to 37°C B->C D Incubate at 37°C C->D 5 min E Add aPTT reagent D->E F Incubate at 37°C E->F 3 min G Add CaCl2 to initiate clotting F->G H Record clotting time G->H

Caption: aPTT Experimental Workflow

c. Step-by-Step Protocol:

  • Prepare Factor XIa-IN-1 Dilutions: Prepare a stock solution of Factor XIa-IN-1 in a suitable solvent (e.g., DMSO) and make serial dilutions in the same solvent to achieve the desired final concentrations in plasma.

  • Reagent and Sample Preparation: Pre-warm the normal human plasma, aPTT reagent, and 25 mM CaCl2 solution to 37°C.

  • Assay Performance (Automated Coagulometer):

    • Pipette 50 µL of normal human plasma into a coagulation cup.

    • Add 5 µL of the Factor XIa-IN-1 dilution or vehicle control to the plasma and mix gently.

    • Incubate the plasma-inhibitor mixture for 5 minutes at 37°C.

    • Add 50 µL of the pre-warmed aPTT reagent to the cuvette.

    • Incubate the mixture for 3 minutes at 37°C.

    • Initiate the clotting reaction by adding 50 µL of pre-warmed 25 mM CaCl2.

    • The automated coagulometer will detect the formation of a fibrin clot and record the clotting time in seconds.

  • Data Analysis: Record the clotting time for each inhibitor concentration. The results can be plotted as clotting time (seconds) versus inhibitor concentration.

Chromogenic Substrate Assay for Factor XIa Inhibition

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of Factor XIa-IN-1 against purified human Factor XIa.

a. Materials and Reagents:

  • Factor XIa-IN-1

  • Purified human Factor XIa

  • Chromogenic FXIa substrate (e.g., H-D-Lys(Cbo)-Pro-Arg-pNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

b. Experimental Workflow:

Chromogenic_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Factor XIa-IN-1 dilutions C Add buffer, FXIa, and Factor XIa-IN-1 to wells A->C B Prepare FXIa and substrate solutions B->C D Incubate at 37°C C->D 15 min E Add chromogenic substrate D->E F Incubate at 37°C E->F 30 min G Measure absorbance at 405 nm F->G H Calculate % inhibition G->H I Determine IC50 H->I

Caption: Chromogenic Assay Workflow

c. Step-by-Step Protocol:

  • Prepare Factor XIa-IN-1 Dilutions: Prepare a serial dilution of Factor XIa-IN-1 in assay buffer to cover a range of concentrations for IC50 determination.

  • Reagent Preparation: Prepare working solutions of human Factor XIa and the chromogenic substrate in assay buffer at their optimal concentrations.

  • Assay Performance (96-well plate):

    • To each well, add 50 µL of assay buffer.

    • Add 10 µL of the Factor XIa-IN-1 dilution or vehicle control.

    • Add 20 µL of the human Factor XIa solution.

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the chromogenic substrate solution to each well.

    • Incubate the plate for 30 minutes at 37°C.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of Factor XIa-IN-1 using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of vehicle control)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway

The following diagram illustrates the intrinsic pathway of the coagulation cascade, highlighting the central role of Factor XIa and the point of inhibition by Factor XIa-IN-1.

Coagulation_Cascade XII FXII XIIa FXIIa XII->XIIa Contact Activation XI FXI XIa FXIa XI->XIa IX FIX IXa FIXa IX->IXa X FX Xa FXa X->Xa Prothrombin Prothrombin (FII) Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (FI) Fibrin Fibrin (FIa) Fibrinogen->Fibrin XIIa->XI XIa->IX IXa->X + FVIIIa Xa->Prothrombin + FVa Thrombin->Fibrinogen Fibrin Clot Fibrin Clot Fibrin->Fibrin Clot Inhibitor Factor XIa-IN-1 Inhibitor->XIa

Caption: Intrinsic Coagulation Cascade and FXIa Inhibition

Application Notes and Protocols for the Use of Factor XIa-IN-1 in Animal Models of Thrombosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Factor XIa-IN-1, a potent and selective small molecule inhibitor of Factor XIa (FXIa), in preclinical animal models of thrombosis. The protocols outlined below are based on established methodologies and published data for FXIa inhibitors, with specific details adapted for Factor XIa-IN-1 where available.

Introduction

Factor XIa (FXIa) is a critical component of the intrinsic coagulation pathway and has emerged as a promising therapeutic target for the development of novel anticoagulants. Inhibition of FXIa is hypothesized to prevent thrombosis with a reduced risk of bleeding compared to traditional anticoagulants that target downstream factors like Factor Xa or thrombin.[1][2][3] Factor XIa-IN-1 is a small molecule inhibitor designed for high potency and selectivity against FXIa, making it a valuable tool for investigating the role of FXIa in thrombosis and for preclinical drug development.

These notes provide detailed protocols for the in vivo application of Factor XIa-IN-1 in common animal models of arterial and venous thrombosis, guidance on formulation and administration, and methods for assessing its antithrombotic efficacy and bleeding risk.

Mechanism of Action of Factor XIa

Factor XI is activated to Factor XIa by Factor XIIa in the contact activation pathway or by thrombin in a feedback amplification loop.[3] FXIa then activates Factor IX, which leads to a burst in thrombin generation and the formation of a stable fibrin clot.[4] By selectively inhibiting FXIa, Factor XIa-IN-1 interrupts this amplification of thrombin production, thereby reducing thrombus formation.

cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_inhibition FXII Factor XII FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa Prothrombin Prothrombin FIXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Thrombin->FXI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin FXIa_IN_1 Factor XIa-IN-1 FXIa_IN_1->FXIa Inhibits

Diagram 1: Simplified signaling pathway of the intrinsic coagulation cascade and the inhibitory action of Factor XIa-IN-1.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and safety data for a potent, selective small molecule FXIa inhibitor, referred to as "compound 1" in the cited literature, which serves as a surrogate for Factor XIa-IN-1.[5]

Table 1: Antithrombotic Efficacy of Factor XIa-IN-1 in a Rabbit Model of Arterial Thrombosis

ParameterED₅₀ (mg/kg/h, i.v.)
Integrated Blood Flow0.003
Thrombus Weight Reduction0.004
Prevention of Microembolic Signals0.106

Data from a study using a potent and selective small molecule inhibitor of FXIa in a rabbit model of FeCl₃-induced carotid artery thrombosis.[5]

Table 2: Bleeding Risk Assessment of Factor XIa-IN-1 in Rabbits

Dose (mg/kg/h, i.v.)Bleeding Time Prolongation (fold change vs. vehicle)Statistical Significance
5~2Not Statistically Significant

Data from a rabbit cuticle bleeding model. The tested dose is over 1250-fold the ED₅₀ for arterial thrombosis.[5]

Experimental Protocols

The following are detailed protocols for common animal models of thrombosis. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines.

Formulation and Administration of Factor XIa-IN-1

For in vivo studies, proper formulation of Factor XIa-IN-1 is crucial for ensuring bioavailability and consistent results.

Formulation for Intravenous (i.v.) Administration:

A suggested vehicle for formulating small molecule inhibitors for intravenous administration in rabbits is a solution of 70% polyethylene glycol (PEG) and 10% ethanol in water.[6] For other rodents, a common vehicle for intravenous or subcutaneous administration is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[7]

Example Formulation Protocol (for general guidance):

  • Dissolve Factor XIa-IN-1 in DMSO to create a stock solution.

  • Add PEG300 and mix thoroughly.

  • Add Tween 80 and mix until the solution is clear.

  • Finally, add saline or PBS to reach the desired final concentration.

Administration:

Factor XIa-IN-1 can be administered as an intravenous (i.v.) bolus followed by a continuous infusion to achieve steady-state plasma concentrations during the experiment.[6] The specific doses and infusion rates should be determined based on dose-ranging studies to establish the desired level of anticoagulation.

start Start formulate Formulate Factor XIa-IN-1 start->formulate animal_prep Prepare Animal (Anesthesia, Catheterization) formulate->animal_prep administer Administer Factor XIa-IN-1 (i.v. bolus + infusion) animal_prep->administer induce_thrombosis Induce Thrombosis (e.g., FeCl₃ application) administer->induce_thrombosis monitor Monitor Thrombosis & Assess Efficacy induce_thrombosis->monitor end End monitor->end

Diagram 2: General experimental workflow for in vivo thrombosis studies.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rabbits

This model is used to evaluate the efficacy of antithrombotic agents in an arterial setting.

Materials:

  • Male New Zealand White rabbits

  • Anesthetic agents (e.g., ketamine, xylazine)

  • Factor XIa-IN-1 formulated for i.v. administration

  • Ferric chloride (FeCl₃) solution (e.g., 20%)

  • Doppler flow probe

  • Surgical instruments

Procedure:

  • Anesthetize the rabbit and maintain a surgical plane of anesthesia.

  • Surgically expose the carotid artery.

  • Place a Doppler flow probe around the artery to monitor blood flow.

  • Administer a bolus of Factor XIa-IN-1 or vehicle, followed by a continuous intravenous infusion.

  • After a stabilization period (e.g., 30-60 minutes), induce thrombosis by applying a filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).

  • Monitor carotid artery blood flow continuously for a set duration (e.g., 60-90 minutes) to assess thrombus formation and vessel occlusion.

  • At the end of the experiment, euthanize the animal, and the thrombosed arterial segment can be excised and weighed.

Efficacy Endpoints:

  • Time to vessel occlusion

  • Integrated carotid artery blood flow

  • Thrombus weight

Arteriovenous (AV) Shunt Thrombosis Model in Rabbits

This model assesses thrombus formation on a foreign surface, mimicking conditions that can lead to thrombosis on medical devices.

Materials:

  • Male New Zealand White rabbits

  • Anesthetic agents

  • Factor XIa-IN-1 formulated for i.v. administration

  • Silastic arteriovenous shunt containing a thrombogenic surface (e.g., a silk thread)

  • Surgical instruments

Procedure:

  • Anesthetize the rabbit.

  • Insert cannulas into the carotid artery and jugular vein.

  • Administer a bolus of Factor XIa-IN-1 or vehicle, followed by a continuous intravenous infusion.

  • After a stabilization period, connect the AV shunt between the arterial and venous cannulas, allowing blood to flow through the shunt for a defined period (e.g., 40 minutes).

  • After the designated time, clamp the shunt, disconnect it, and carefully remove the thrombogenic material.

  • The formed thrombus is then weighed.

Efficacy Endpoint:

  • Thrombus weight

Bleeding Time Assessment

It is crucial to evaluate the bleeding risk associated with any new antithrombotic agent.

Rabbit Cuticle Bleeding Time Model:

  • Anesthetize the rabbit.

  • Administer Factor XIa-IN-1 or vehicle.

  • Make a standardized incision in the cuticle of a nail.

  • Gently blot the blood from the incision site with filter paper at regular intervals (e.g., every 15-30 seconds) until bleeding ceases.

  • The bleeding time is the time from the incision to the cessation of bleeding.

Safety Endpoint:

  • Bleeding time (in minutes or as a fold-increase over vehicle control)

Pharmacodynamic and Pharmacokinetic Analysis

To correlate the antithrombotic effects with drug exposure and activity, blood samples should be collected at various time points during the experiment.

Pharmacodynamic (PD) Assessment:

  • Activated Partial Thromboplastin Time (aPTT): aPTT is a useful biomarker for the anticoagulant activity of FXIa inhibitors, as it reflects the integrity of the intrinsic pathway.[8]

Pharmacokinetic (PK) Assessment:

  • Plasma concentrations of Factor XIa-IN-1 should be measured using a validated analytical method (e.g., LC-MS/MS) to determine key PK parameters such as clearance, volume of distribution, and half-life.

exp_setup Experimental Setup (Animal Model, Dosing) blood_sampling Blood Sampling (Pre-dose, Time points, Post-dose) exp_setup->blood_sampling sample_processing Sample Processing (Plasma Separation) blood_sampling->sample_processing pd_analysis Pharmacodynamic Analysis (aPTT Assay) sample_processing->pd_analysis pk_analysis Pharmacokinetic Analysis (LC-MS/MS) sample_processing->pk_analysis data_correlation Correlate PK/PD with Efficacy & Safety Data pd_analysis->data_correlation pk_analysis->data_correlation

Diagram 3: Logical relationship for pharmacokinetic and pharmacodynamic analysis.

Conclusion

Factor XIa-IN-1 is a valuable research tool for investigating the role of FXIa in thrombosis. The protocols provided in these application notes offer a framework for conducting in vivo studies to assess the antithrombotic efficacy and bleeding risk of this compound. Careful experimental design, appropriate animal models, and comprehensive PK/PD analysis are essential for obtaining robust and translatable preclinical data. Researchers are encouraged to optimize these protocols for their specific research questions and to adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Studying the Intrinsic Coagulation Pathway with a Selective Factor XIa Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Factor XIa-IN-1, a representative potent and selective small molecule inhibitor of Factor XIa (FXIa), for studying the intrinsic pathway of coagulation. Factor XIa is a critical serine protease that amplifies the coagulation cascade, making it a key target for the development of novel anticoagulants with a potentially wider therapeutic window and reduced bleeding risk compared to traditional therapies.[1][2][3][4][5] This document outlines the mechanism of action of FXIa, the properties of Factor XIa-IN-1, and detailed protocols for its application in relevant in vitro and in vivo assays.

Mechanism of Action of Factor XIa in the Intrinsic Coagulation Pathway

The intrinsic pathway of coagulation is initiated by the contact of blood with a negatively charged surface, leading to the activation of Factor XII to FXIIa. FXIIa then activates Factor XI (FXI) to its active form, Factor XIa.[6][7][8] FXIa, in turn, activates Factor IX to FIXa. The resulting "tenase" complex (FIXa, FVIIIa, Ca2+, and phospholipids) then activates Factor X to FXa, which is a key component of the common pathway, ultimately leading to thrombin generation and fibrin clot formation.[2][4] Thrombin also creates a positive feedback loop by activating FXI, further amplifying the coagulation cascade.[5]

Factor XIa's primary role is in the amplification of the coagulation cascade, contributing significantly to thrombus growth and stabilization, while having a lesser role in initial hemostasis.[1][9] This distinction makes selective FXIa inhibition an attractive strategy for developing antithrombotic agents with a reduced risk of bleeding complications.[3][9]

Factor XIa-IN-1: A Representative Selective Inhibitor

For the purpose of these application notes, Factor XIa-IN-1 is presented as a hypothetical, yet representative, potent and selective, reversible, small molecule, active-site inhibitor of human Factor XIa. Its characteristics, compiled from the properties of various reported FXIa inhibitors, are summarized below.

Data Presentation: Properties of Factor XIa-IN-1
ParameterValueDescription
Target Human Factor XIaA serine protease in the intrinsic coagulation pathway.
Mechanism of Action Reversible, competitive inhibitorBinds to the active site of FXIa, preventing the binding and cleavage of its substrate, Factor IX.
Potency (Ki) ~0.5 nMThe inhibition constant, indicating high binding affinity to FXIa. A lower Ki value signifies greater potency.[10][11]
In Vitro Efficacy (IC50) ~1 nMThe half-maximal inhibitory concentration in a purified enzyme assay.[10][11]
Selectivity >1000-fold vs. other serine proteasesDemonstrates high selectivity for FXIa over other related coagulation factors (e.g., thrombin, FXa, FIXa, FVIIa, FXIIa) and other serine proteases (e.g., trypsin, plasmin), minimizing off-target effects.[2][12]
Effect on aPTT Dose-dependent prolongationThe activated partial thromboplastin time (aPTT) is a measure of the intrinsic and common coagulation pathways. Inhibition of FXIa leads to a prolonged clotting time in this assay.[2][13]
In Vivo Efficacy Demonstrated in thrombosis modelsEffective in preventing thrombus formation in animal models of arterial and venous thrombosis with a reduced impact on bleeding time compared to broader-spectrum anticoagulants.[6][14]

Mandatory Visualizations

Signaling Pathway Diagram

Intrinsic_Coagulation_Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Contact Activation Contact Activation FXII FXII Contact Activation->FXII activates FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX activates FIXa FIXa FIX->FIXa FX FX FIXa->FX activates (with FVIIIa, Ca2+, phospholipids) FXa FXa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin activates (with FVa, Ca2+, phospholipids) Thrombin Thrombin (FIIa) Prothrombin->Thrombin Thrombin->FXI activates (positive feedback) Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin Factor_XIa_IN-1 Factor XIa-IN-1 Factor_XIa_IN-1->FXIa inhibits

Caption: Intrinsic pathway of coagulation and the inhibitory action of Factor XIa-IN-1.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Enzyme_Assay FXIa Inhibition Assay (Determine Ki, IC50) Selectivity_Assay Protease Selectivity Panel (Thrombin, FXa, etc.) Enzyme_Assay->Selectivity_Assay Plasma_Assay aPTT Assay (Functional activity in plasma) Selectivity_Assay->Plasma_Assay Thrombosis_Model Animal Model of Thrombosis (e.g., FeCl3-induced) Plasma_Assay->Thrombosis_Model Bleeding_Model Bleeding Time Assay (e.g., tail transection) Thrombosis_Model->Bleeding_Model Factor_XIa_IN-1_Prep Prepare Factor XIa-IN-1 (stock solutions) Factor_XIa_IN-1_Prep->Enzyme_Assay

Caption: Workflow for the evaluation of Factor XIa-IN-1.

Experimental Protocols

In Vitro Factor XIa Inhibition Assay

This protocol is for determining the potency (IC50) of Factor XIa-IN-1 against purified human Factor XIa.

Materials:

  • Human Factor XIa (purified)

  • Fluorogenic or chromogenic FXIa substrate (e.g., Boc-Gln-Ala-Arg-AMC or a p-nitroanilide (pNA) substrate)[15]

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG 8000, pH 7.4

  • Factor XIa-IN-1

  • DMSO (for dissolving the inhibitor)

  • 96-well black or clear flat-bottom microplates

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare Reagents:

    • Dissolve Factor XIa-IN-1 in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Prepare serial dilutions of Factor XIa-IN-1 in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

    • Prepare a working solution of human Factor XIa in assay buffer (e.g., final concentration of 0.1 nM).

    • Prepare a working solution of the FXIa substrate in assay buffer according to the manufacturer's recommendations.

  • Assay Protocol:

    • Add 50 µL of the serially diluted Factor XIa-IN-1 or vehicle control (assay buffer with the same DMSO concentration) to the wells of the microplate.

    • Add 25 µL of the human Factor XIa working solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the FXIa substrate working solution to each well.

    • Immediately start monitoring the change in fluorescence (e.g., Ex/Em = 380/460 nm for AMC substrates) or absorbance (e.g., 405 nm for pNA substrates) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Activated Partial Thromboplastin Time (aPTT) Assay

This protocol measures the effect of Factor XIa-IN-1 on the clotting time of human plasma, providing a functional assessment of its anticoagulant activity in a more physiological context.[13][16]

Materials:

  • Human platelet-poor plasma (PPP)

  • aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)[17]

  • Calcium chloride (CaCl2) solution (e.g., 25 mM)

  • Factor XIa-IN-1

  • Coagulometer or a spectrophotometer capable of measuring turbidity

Procedure:

  • Prepare Samples:

    • Prepare various concentrations of Factor XIa-IN-1 in a suitable buffer or saline.

    • Spike the human PPP with different concentrations of Factor XIa-IN-1 or a vehicle control.

  • Assay Protocol (Manual or Automated):

    • Pre-warm the PPP samples, aPTT reagent, and CaCl2 solution to 37°C.

    • Pipette 100 µL of the spiked PPP into a pre-warmed cuvette.

    • Add 100 µL of the aPTT reagent to the cuvette.

    • Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for contact activation.[13]

    • Initiate clotting by adding 100 µL of the pre-warmed CaCl2 solution and simultaneously start a timer.

    • Measure the time until a fibrin clot is formed. This is the aPTT.

  • Data Analysis:

    • Plot the aPTT (in seconds) against the concentration of Factor XIa-IN-1.

    • Determine the concentration of Factor XIa-IN-1 required to double the baseline aPTT (2x aPTT).

In Vivo Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model

This protocol evaluates the antithrombotic efficacy of Factor XIa-IN-1 in a widely used animal model of arterial thrombosis.[6][14]

Materials:

  • Mice or rats

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Doppler ultrasound probe or flowmeter

  • Ferric chloride (FeCl3) solution (e.g., 5-10% in water)

  • Filter paper strips

  • Factor XIa-IN-1 formulation for in vivo administration (e.g., oral or intravenous)

  • Vehicle control

Procedure:

  • Animal Preparation:

    • Administer Factor XIa-IN-1 or vehicle to the animals at a predetermined time before the procedure.

    • Anesthetize the animal.

    • Surgically expose the carotid artery.

    • Place a Doppler flow probe around the artery to monitor blood flow.

  • Thrombus Induction:

    • Apply a small piece of filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

    • Remove the filter paper and rinse the area with saline.

    • Monitor the carotid artery blood flow continuously.

  • Endpoint Measurement:

    • The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow.

    • The vessel can also be harvested at the end of the experiment for histological analysis of the thrombus.

  • Data Analysis:

    • Compare the time to occlusion in the Factor XIa-IN-1 treated group with the vehicle control group.

    • Statistical analysis (e.g., Kaplan-Meier survival curves and log-rank test) can be used to assess the significance of the difference.

Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use committee protocol.

Factor XIa-IN-1 serves as a valuable research tool for investigating the role of the intrinsic coagulation pathway in health and disease. The protocols provided herein offer a framework for characterizing the potency, selectivity, and efficacy of this and other selective Factor XIa inhibitors. Such studies are crucial for the development of a new generation of safer and more effective antithrombotic therapies.

References

Application Notes and Protocols for Cell-Based Assay Design Using a Factor XIa Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Cell-based Assay Design using Factor XIa-IN-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Factor XIa (FXIa) is a critical serine protease in the intrinsic pathway of the blood coagulation cascade.[1][2][3] Its primary role is to activate Factor IX, which in turn leads to a burst of thrombin generation and the formation of a stable fibrin clot.[3][4] Due to its significant role in thrombosis and minimal impact on normal hemostasis, FXIa has emerged as a promising therapeutic target for the development of novel anticoagulants with a reduced risk of bleeding.[5][6][7] Factor XIa-IN-1 is a potent and selective small molecule inhibitor of FXIa, designed for the investigation of its anticoagulant properties in various in vitro and cell-based models.

These application notes provide a comprehensive guide for the design and implementation of cell-based assays to evaluate the efficacy and mechanism of action of Factor XIa-IN-1.

Signaling Pathway of Factor XIa in Coagulation

The coagulation process is a complex series of events traditionally divided into the intrinsic, extrinsic, and common pathways. However, the cell-based model of coagulation provides a more physiologically relevant representation, occurring in three overlapping phases: initiation, amplification, and propagation.[8][9][10][11][12]

  • Initiation: Upon vessel injury, tissue factor (TF) is exposed and binds to Factor VIIa (FVIIa), forming the extrinsic tenase complex. This complex activates a small amount of Factor X to Factor Xa (FXa) and Factor IX to Factor IXa (FIXa), leading to an initial, small burst of thrombin.[9][10]

  • Amplification: The small amount of thrombin generated during initiation activates platelets, which release Factor Va (FVa). Thrombin also activates Factor XI to FXIa and Factor VIII to FVIIIa.[9][13] FXIa plays a crucial role in this phase by activating more FIX to FIXa on the surface of activated platelets.[13][14]

  • Propagation: On the activated platelet surface, FIXa, along with its cofactor FVIIIa, forms the intrinsic tenase complex, which efficiently activates large amounts of FX to FXa. FXa and its cofactor FVa form the prothrombinase complex, leading to a large-scale burst of thrombin generation. This thrombin burst converts fibrinogen to fibrin, resulting in the formation of a stable clot.[10][13]

Factor XIa-IN-1 exerts its anticoagulant effect by directly inhibiting the enzymatic activity of FXIa, thereby attenuating the amplification of thrombin generation.

Coagulation_Cascade cluster_initiation Initiation Phase (Tissue Factor Bearing Cell) cluster_amplification Amplification Phase (Platelet Surface) cluster_propagation Propagation Phase (Platelet Surface) TF Tissue Factor TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa FVIIa FVIIa->TF_FVIIa FXa FXa TF_FVIIa->FXa activates FIXa_init FIXa TF_FVIIa->FIXa_init activates FX FX FX->FXa Thrombin_init Thrombin (small amount) FXa->Thrombin_init activates FIX FIX FIX->FIXa_init Prothrombin_init Prothrombin Prothrombin_init->Thrombin_init Platelet_act Activated Platelet Thrombin_init->Platelet_act activates FXIa FXIa Thrombin_init->FXIa activates FVIIIa FVIIIa Thrombin_init->FVIIIa activates FVa FVa Thrombin_init->FVa activates Platelet Platelet FXI FXI FXI->FXIa FIXa_amp FIXa FXIa->FIXa_amp activates FIX_amp FIX FIX_amp->FIXa_amp Intrinsic_Tenase Intrinsic Tenase (FIXa-FVIIIa) FIXa_amp->Intrinsic_Tenase FXIa_IN_1 Factor XIa-IN-1 FXIa_IN_1->FXIa inhibits FXa_prop FXa Intrinsic_Tenase->FXa_prop activates FVIIIa->Intrinsic_Tenase FX_prop FX FX_prop->FXa_prop Prothrombinase Prothrombinase (FXa-FVa) FXa_prop->Prothrombinase Thrombin_burst Thrombin (burst) Prothrombinase->Thrombin_burst activates Prothrombin_prop Prothrombin Prothrombin_prop->Thrombin_burst Fibrin Fibrin Clot Thrombin_burst->Fibrin converts Fibrinogen Fibrinogen Fibr Fibr Fibrinogen->Fibr FVa->Prothrombinase FVIII FVIII FVIII->FVIIIa FV FV FV->FVa

Caption: The cell-based model of coagulation highlighting the role of Factor XIa in the amplification phase and the inhibitory action of Factor XIa-IN-1.

Quantitative Data Summary

The following table summarizes hypothetical performance data for Factor XIa-IN-1 in various assays. This data is for illustrative purposes and should be determined experimentally.

ParameterAssay TypeValueUnits
IC50 Purified Enzyme Assay (FXIa)5nM
Plasma-based aPTT Assay150nM
Thrombin Generation Assay (TGA)100nM
Selectivity IC50 vs. Thrombin>10,000nM
IC50 vs. Factor Xa>5,000nM
IC50 vs. Factor VIIa>10,000nM
IC50 vs. Plasma Kallikrein500nM
Kinetic Parameters Ki2.5nM
Mechanism of InhibitionCompetitive-

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a common plasma-based coagulation assay that measures the integrity of the intrinsic and common pathways.

Principle: The assay is initiated by adding a contact activator (e.g., silica, ellagic acid) and phospholipids (a partial thromboplastin) to platelet-poor plasma, which activates the contact-dependent pathway (intrinsic pathway). The time to clot formation after the addition of calcium is measured. An inhibitor of FXIa will prolong the aPTT clotting time in a dose-dependent manner.

Materials:

  • Platelet-poor human plasma

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl2) solution (25 mM)

  • Factor XIa-IN-1 (stock solution in DMSO)

  • Coagulometer

Protocol:

  • Prepare a dilution series of Factor XIa-IN-1 in DMSO or an appropriate vehicle.

  • Pre-warm the platelet-poor plasma and CaCl2 solution to 37°C.

  • In a coagulometer cuvette, add 50 µL of platelet-poor plasma.

  • Add 1 µL of the Factor XIa-IN-1 dilution (or vehicle control) and incubate for 2 minutes at 37°C.

  • Add 50 µL of the pre-warmed aPTT reagent and incubate for 3 minutes at 37°C.

  • Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl2 solution.

  • The coagulometer will automatically measure the time to clot formation.

  • Record the clotting time in seconds.

  • Plot the clotting time against the concentration of Factor XIa-IN-1 to determine the dose-response relationship.

aPTT_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis A Prepare Factor XIa-IN-1 dilutions D Add 1 µL inhibitor/vehicle Incubate 2 min at 37°C A->D B Pre-warm plasma and CaCl2 to 37°C C Add 50 µL plasma to cuvette B->C F Add 50 µL CaCl2 to initiate clotting B->F C->D E Add 50 µL aPTT reagent Incubate 3 min at 37°C D->E E->F G Measure clotting time (seconds) F->G H Plot clotting time vs. [Inhibitor] G->H

Caption: Experimental workflow for the aPTT assay to evaluate Factor XIa-IN-1.

Thrombin Generation Assay (TGA)

The TGA provides a more complete picture of the coagulation process by measuring the total amount of thrombin generated over time.

Principle: A small amount of tissue factor is used to initiate coagulation in platelet-poor or platelet-rich plasma. The generation of thrombin is continuously monitored by measuring the cleavage of a fluorogenic thrombin substrate. An inhibitor of FXIa will reduce the peak thrombin generation and delay the time to peak.

Materials:

  • Platelet-poor or platelet-rich human plasma

  • Tissue factor reagent (low concentration)

  • Phospholipid vesicles

  • Fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC)

  • Calcium chloride (CaCl2) solution

  • Factor XIa-IN-1 (stock solution in DMSO)

  • Fluorometer with a 37°C incubation chamber

Protocol:

  • Prepare a dilution series of Factor XIa-IN-1.

  • In a 96-well microplate, add 80 µL of plasma containing the Factor XIa-IN-1 dilution or vehicle.

  • Add 20 µL of a reagent mixture containing tissue factor, phospholipids, and the fluorogenic substrate.

  • Incubate for 5 minutes at 37°C.

  • Initiate thrombin generation by adding 20 µL of CaCl2 solution.

  • Immediately place the plate in the fluorometer and measure the fluorescence intensity over time (e.g., every 20 seconds for 60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • The first derivative of the fluorescence curve represents the rate of thrombin generation.

  • Calculate key parameters such as lag time, time to peak, peak height, and endogenous thrombin potential (ETP - the area under the curve).

  • Plot these parameters against the concentration of Factor XIa-IN-1.

TGA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis A Prepare Factor XIa-IN-1 dilutions C Add 80 µL plasma + inhibitor/vehicle to well A->C B Prepare TF/phospholipid/substrate mix D Add 20 µL reagent mix B->D C->D E Incubate 5 min at 37°C D->E F Add 20 µL CaCl2 to initiate E->F G Measure fluorescence over time F->G H Calculate thrombin generation parameters (Lag time, Peak, ETP) G->H I Plot parameters vs. [Inhibitor] H->I

Caption: Experimental workflow for the Thrombin Generation Assay (TGA).

Conclusion

The described cell-based assays provide a robust framework for characterizing the anticoagulant activity of Factor XIa-IN-1. The aPTT assay offers a simple and rapid method for assessing the inhibitor's effect on the intrinsic pathway, while the TGA provides a more detailed and physiologically relevant measure of its impact on overall thrombin generation. These protocols can be adapted for screening compound libraries for novel FXIa inhibitors or for in-depth mechanistic studies of lead candidates. Careful execution of these experiments will provide valuable insights into the therapeutic potential of Factor XIa-IN-1 as a novel anticoagulant.

References

Application Notes and Protocols for a Representative Factor XIa Inhibitor in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "Factor XIa-IN-1" is not publicly available. The following application notes and protocols are based on a representative Factor XIa inhibitor, rFasxiatorN17R, L19E, for which in vivo data in mice has been published. These guidelines are intended for research purposes and should be adapted by qualified scientists based on their specific experimental context.

Introduction

Factor XIa (FXIa) is a critical enzyme in the intrinsic pathway of the coagulation cascade, playing a significant role in the amplification of thrombin generation. Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to conventional anticoagulants. This document provides detailed protocols and dosing recommendations for the use of a representative potent and selective FXIa inhibitor in murine thrombosis models.

Mechanism of Action

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. The intrinsic pathway is initiated by contact activation and leads to the activation of Factor XI to Factor XIa. FXIa then activates Factor IX, which, along with its cofactor Factor VIIIa, activates Factor X. Factor Xa, as part of the prothrombinase complex, converts prothrombin to thrombin, the central effector enzyme of coagulation. By inhibiting FXIa, the amplification of thrombin generation through the intrinsic pathway is suppressed, leading to an antithrombotic effect.

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Contact Activation Contact Activation FXII FXII Contact Activation->FXII activates FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX activates FXIa_Inhibitor Factor XIa Inhibitor (e.g., rFasxiatorN17R, L19E) FXIa_Inhibitor->FXIa inhibits FIXa FIXa FIX->FIXa FX FX FIXa->FX Tissue Factor Tissue Factor TF_FVIIa TF-FVIIa Complex Tissue Factor->TF_FVIIa FVIIa FVIIa FVIIa->TF_FVIIa TF_FVIIa->FX activates FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin

Caption: Intrinsic pathway of coagulation and the site of action of a Factor XIa inhibitor.

Dosing Recommendations in Mice

The following table summarizes the recommended dosing for the representative FXIa inhibitor, rFasxiatorN17R, L19E, in a murine model of venous thrombosis. Doses should be optimized for specific mouse strains and experimental conditions.

Parameter Recommendation Reference
Mouse Model Inferior Vena Cava (IVC) Ligation (Venous Thrombosis)[1]
Compound rFasxiatorN17R, L19E[1]
Dose 5 mg/kg and 10 mg/kg[1]
Route of Administration Subcutaneous (s.c.) injection[1]
Vehicle Saline[1]
Efficacy Readout Reduction in thrombus weight[1]

Experimental Protocols

Murine Inferior Vena Cava (IVC) Ligation Model of Venous Thrombosis

This model is used to evaluate the antithrombotic efficacy of the FXIa inhibitor in a venous thrombosis setting.

ivc_ligation_workflow cluster_pre_op Pre-Operative cluster_op Surgical Procedure cluster_post_op Post-Operative Anesthesia Anesthetize Mouse (e.g., isoflurane) Drug_Admin Administer FXIa Inhibitor or Vehicle (Subcutaneous Injection) Anesthesia->Drug_Admin Midline_Incision Perform Midline Laparotomy Drug_Admin->Midline_Incision Expose_IVC Expose Inferior Vena Cava Midline_Incision->Expose_IVC Ligate_IVC Ligate IVC and Side Branches Expose_IVC->Ligate_IVC Suture Suture the Abdominal Wall and Skin Ligate_IVC->Suture Recovery Allow Mouse to Recover Suture->Recovery Thrombus_Formation Thrombus Formation Period (e.g., 24 hours) Recovery->Thrombus_Formation Euthanasia Euthanize Mouse Thrombus_Formation->Euthanasia Harvest_Thrombus Isolate IVC and Harvest Thrombus Euthanasia->Harvest_Thrombus Weigh_Thrombus Measure Thrombus Weight Harvest_Thrombus->Weigh_Thrombus

Caption: Experimental workflow for the murine IVC ligation model of venous thrombosis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • FXIa inhibitor (rFasxiatorN17R, L19E)

  • Saline (vehicle)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 5-0 silk)

  • Heating pad

Procedure:

  • Anesthetize the mouse using a calibrated vaporizer with isoflurane. Maintain anesthesia throughout the surgical procedure.

  • Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Administer the FXIa inhibitor or vehicle via subcutaneous injection at the indicated doses.

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Carefully dissect the tissues to expose the inferior vena cava (IVC) just below the renal veins.

  • Ligate the IVC tightly with a 5-0 silk suture. Ligate any visible side branches between the main ligature and the renal veins.

  • Close the abdominal wall and skin with sutures.

  • Allow the mouse to recover from anesthesia.

  • After a predetermined period (e.g., 24 hours), euthanize the mouse.

  • Re-open the abdomen and carefully dissect the IVC segment containing the thrombus.

  • Isolate the thrombus from the vessel wall and gently blot it on filter paper to remove excess blood.

  • Weigh the thrombus immediately.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is an ex vivo method to assess the pharmacodynamic effect of the FXIa inhibitor on the intrinsic coagulation pathway.

Materials:

  • Citrated mouse plasma

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl2) solution

  • Coagulometer

Procedure:

  • Collect blood from mice via cardiac puncture into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).

  • Prepare platelet-poor plasma by centrifuging the blood at 2000 x g for 15 minutes.

  • Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.

  • In a coagulometer cuvette, mix 50 µL of plasma with 50 µL of aPTT reagent.

  • Incubate the mixture for the time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C.

  • Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl2 solution.

  • The coagulometer will measure the time until clot formation. This time is the aPTT.

Data Analysis and Interpretation

The primary endpoint for the in vivo thrombosis model is the thrombus weight. A statistically significant reduction in thrombus weight in the inhibitor-treated group compared to the vehicle-treated group indicates antithrombotic efficacy. For the aPTT assay, a prolongation of the clotting time in the plasma from inhibitor-treated animals compared to vehicle-treated animals demonstrates a pharmacodynamic effect on the intrinsic coagulation pathway.

Safety Considerations

While FXIa inhibitors are expected to have a wider therapeutic window with a lower bleeding risk, it is still crucial to assess potential bleeding liabilities. A common method is the tail bleeding time assay.

Tail Bleeding Time Assay

Procedure:

  • Anesthetize the mouse.

  • Transect the tail 3 mm from the tip with a sharp scalpel.

  • Immediately immerse the tail in 37°C saline.

  • Record the time from transection until the cessation of bleeding for at least 30 seconds. If bleeding does not stop within a predetermined cutoff time (e.g., 20 minutes), the experiment is terminated.

References

Application of Factor XIa-IN-1 in Chromogenic Substrate Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Factor XIa (FXIa) is a crucial serine protease in the intrinsic pathway of the blood coagulation cascade. Its role in amplifying thrombin generation makes it a key target for the development of novel antithrombotic agents with a potentially lower bleeding risk compared to traditional anticoagulants.[1][2][3] Factor XIa-IN-1 is a potent and selective small molecule inhibitor of FXIa. This document provides detailed application notes and protocols for the characterization of Factor XIa-IN-1 and similar inhibitors using chromogenic substrate assays.

Chromogenic assays offer a quantitative and high-throughput method to determine the potency of FXIa inhibitors by measuring the inhibition of FXIa's enzymatic activity. In a direct chromogenic assay, FXIa cleaves a synthetic substrate, releasing a chromophore (like p-nitroaniline, pNA), which can be quantified spectrophotometrically.[4] Alternatively, a coupled chromogenic assay can be used, where FXIa activates Factor IX (FIX), which in turn, as part of a complex, activates Factor X (FX). The resulting Factor Xa (FXa) then cleaves a chromogenic substrate.[5][6] This latter approach can provide insights into the inhibitor's efficacy within a more physiologically relevant enzymatic cascade.

Principle of the Assay

The fundamental principle of the chromogenic assay for Factor XIa inhibition is the measurement of the enzyme's catalytic activity in the presence of an inhibitor. Factor XIa hydrolyzes a specific chromogenic substrate, leading to the release of p-nitroaniline (pNA), which produces a yellow color that can be measured by its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of FXIa. In the presence of an inhibitor like Factor XIa-IN-1, the enzymatic activity is reduced, resulting in a decreased rate of pNA formation. By measuring the absorbance change over time at various inhibitor concentrations, a dose-response curve can be generated to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation

The inhibitory activity of various compounds against Factor XIa can be quantified and compared using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below are tables summarizing the potency of several known Factor XIa inhibitors, which can be determined using the protocols described in this document.

Table 1: Inhibitory Potency (IC50) of Selected Factor XIa Inhibitors

CompoundIC50 (nM)Assay TypeReference
Inhibitor 17 (a β-lactam derivative)2.8Chromogenic[1]
Inhibitor 6 (a tetrapeptidomimetic)30Not Specified[1]
Boronic acid ester 81400Not Specified[1]
Molecule 33 (a 1,2-phenylene THQ derivative)-Chromogenic[1]

Note: The specific assay conditions can influence the determined IC50 values.

Table 2: Inhibition Constant (Ki) of Selected Factor XIa Inhibitors

CompoundKi (nM)Assay TypeReference
Methyl N-[4-[5-chloro-2-[(1S)-1-[[(E)-3-[5-chloro-2-(tetrazol-1-yl)phenyl]prop-2-enoyl]amino]-2-phenylethyl]-1H-imidazol-4-yl]phenyl]carbamate2.7Not Specified[7]
FasxiatorN17 R,L19E0.86Not Specified[1]
Molecule 33 (a 1,2-phenylene THQ derivative)25Chromogenic[1]

Note: Ki values represent the equilibrium dissociation constant and are generally considered more independent of assay conditions than IC50 values.[8]

Signaling Pathway and Experimental Workflow

Coagulation Cascade and FXIa Inhibition

The following diagram illustrates the position of Factor XIa in the intrinsic pathway of the coagulation cascade and the mechanism of inhibition by Factor XIa-IN-1.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa Contact Activation FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa Activation FIX FIX FXIa->FIX FIXa FIXa FIX->FIXa Activation FX FX FIXa->FX Activates FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Cleavage FactorXIa_IN_1 FactorXIa_IN_1 FactorXIa_IN_1->FXIa Inhibits experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: Buffer, FXIa, Substrate C Prepare Microplate: Add Buffer, Inhibitor, FXIa A->C B Prepare Serial Dilution of Factor XIa-IN-1 B->C D Pre-incubate FXIa and Inhibitor C->D E Initiate Reaction: Add Chromogenic Substrate D->E F Measure Absorbance at 405 nm (Kinetic Reading) E->F G Calculate Reaction Rates (Vmax) F->G H Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) G->H I Determine IC50 Value H->I

References

Application Notes and Protocols for Studying Drug-Platelet Interactions Using Factor XIa-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XIa (FXIa) is a critical enzyme in the intrinsic pathway of the coagulation cascade, playing a significant role in the amplification of thrombin generation. Its involvement in pathological thrombosis, with a lesser role in normal hemostasis, has made it an attractive target for the development of novel antithrombotic agents with a potentially wider therapeutic window and lower bleeding risk compared to traditional anticoagulants. Factor XIa-IN-1, also known as EP-7041, is a potent and selective small-molecule inhibitor of FXIa.[1] These application notes provide detailed protocols for utilizing Factor XIa-IN-1 as a tool to investigate drug-platelet interactions and to characterize the effects of FXIa inhibition on platelet function.

Factor XIa-IN-1: Properties and Mechanism of Action

Factor XIa-IN-1 is a parenteral, small-molecule antagonist of activated Factor XI (FXIa).[1][2] It exhibits high selectivity for human FXIa, with an IC50 of 7.1 nM.[1] Its inhibitory activity against other related serine proteases is significantly lower, demonstrating its specificity.[1] The compound has a terminal elimination half-life of approximately 45 minutes in humans following a single intravenous bolus, indicating a short duration of action.[1]

Table 1: Pharmacological Properties of Factor XIa-IN-1 (EP-7041)

PropertyValueReference
Target Activated Factor XI (FXIa)[1]
Synonym EP-7041[1]
Molecular Formula C₂₀H₁₉F₃N₄O₅Source 1
Molecular Weight 452.38 g/mol Source 1
Mechanism of Action Direct, selective inhibitor of FXIa[1]
IC50 (human FXIa) 7.1 nM[1]
Selectivity High selectivity over other serine proteases[1]
Half-life (human) ~45 minutes[1]

Experimental Protocols

The following protocols are designed to assess the impact of Factor XIa-IN-1 on platelet function. It is recommended to perform dose-response studies to fully characterize the inhibitory effects.

Platelet Aggregation Assay

This assay measures the ability of platelets in platelet-rich plasma (PRP) to aggregate in response to various agonists. Light Transmission Aggregometry (LTA) is a standard method for this purpose.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% or 3.8% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Factor XIa-IN-1 (EP-7041) stock solution (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in saline).

  • Platelet agonists:

    • Collagen

    • Thrombin Receptor Activator Peptide 6 (TRAP-6)

    • Adenosine Diphosphate (ADP)

  • Saline (0.9% NaCl).

  • Light Transmission Aggregometer.

  • Aggregometer cuvettes with stir bars.

Procedure:

  • Preparation of PRP and PPP:

    • Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.

    • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

  • Assay Performance:

    • Pre-warm PRP aliquots to 37°C for 5-10 minutes.

    • Place a cuvette with a stir bar containing a specific volume of PRP (e.g., 450 µL) into the aggregometer and set the baseline with PPP.

    • Add a small volume (e.g., 5 µL) of Factor XIa-IN-1 at various final concentrations (e.g., 0.1 nM to 1 µM) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) with stirring.

    • Add the platelet agonist (e.g., collagen, TRAP-6, or ADP) at a predetermined concentration that induces submaximal aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of aggregation is determined for each condition.

    • Calculate the percentage inhibition of aggregation by Factor XIa-IN-1 compared to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value of Factor XIa-IN-1 for each agonist.

Table 2: Representative Data for Platelet Aggregation Inhibition (Note: Specific quantitative data for the direct effect of Factor XIa-IN-1 on agonist-induced platelet aggregation is not widely available in public literature. The following is a template for data presentation.)

AgonistFactor XIa-IN-1 Concentration% Inhibition of Aggregation
Collagen (e.g., 2 µg/mL)1 nMData not available
10 nMData not available
100 nMData not available
1 µMData not available
TRAP-6 (e.g., 10 µM)1 nMData not available
10 nMData not available
100 nMData not available
1 µMData not available
Flow Cytometry for P-selectin (CD62P) Expression

This method quantifies the expression of P-selectin on the platelet surface, a marker of platelet alpha-granule secretion and activation.

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate.

  • Factor XIa-IN-1 (EP-7041) stock solution.

  • Platelet agonists (e.g., TRAP-6, ADP).

  • Fluorescently labeled antibodies:

    • Anti-CD61-PE (or another platelet-specific marker).

    • Anti-CD62P-FITC (P-selectin).

    • Isotype control antibodies.

  • Phosphate-buffered saline (PBS).

  • Fixative solution (e.g., 1% paraformaldehyde in PBS).

  • Flow cytometer.

Procedure:

  • Sample Preparation:

    • Dilute whole blood with PBS.

    • In separate tubes, pre-incubate the diluted blood with various concentrations of Factor XIa-IN-1 or vehicle control for a specified time at 37°C.

    • Add the platelet agonist (or PBS for unstimulated control) and incubate for a set time (e.g., 10-15 minutes) at room temperature.

  • Staining:

    • Add the fluorescently labeled anti-CD61 and anti-CD62P antibodies (and isotype controls in separate tubes) to the samples.

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Fixation and Analysis:

    • Fix the samples by adding a fixative solution.

    • Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter and/or positive staining for CD61.

    • Determine the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI) of P-selectin expression.

Table 3: Representative Data for P-selectin Expression Inhibition (Note: Specific quantitative data for the effect of Factor XIa-IN-1 on agonist-induced P-selectin expression is not widely available in public literature. The following is a template for data presentation.)

AgonistFactor XIa-IN-1 Concentration% P-selectin Positive PlateletsMean Fluorescence Intensity (MFI)
TRAP-6 (e.g., 10 µM)0 (Vehicle)Baseline dataBaseline data
1 nMData not availableData not available
10 nMData not availableData not available
100 nMData not availableData not available
1 µMData not availableData not available
Thrombin Generation Assay in Platelet-Rich Plasma

This assay measures the dynamics of thrombin generation in PRP, providing insight into the overall coagulability and the contribution of platelets to this process.

Materials:

  • Platelet-rich plasma (PRP) prepared as described above.

  • Factor XIa-IN-1 (EP-7041) stock solution.

  • Thrombin generation trigger (e.g., a low concentration of tissue factor and phospholipids).

  • Fluorogenic thrombin substrate.

  • Thrombin calibrator.

  • Fluorometer with a plate reader.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add PRP samples.

    • Add Factor XIa-IN-1 at various concentrations or vehicle control to the wells.

    • Add the thrombin calibrator to designated wells.

  • Initiation and Measurement:

    • Dispense the trigger solution (tissue factor/phospholipids) and the fluorogenic substrate into all wells simultaneously to start the reaction.

    • Immediately place the plate in a pre-warmed (37°C) fluorometer.

    • Measure the fluorescence intensity over time.

  • Data Analysis:

    • The software calculates the thrombin generation curve for each sample.

    • Key parameters to analyze include:

      • Lag time (time to initiation of thrombin generation).

      • Endogenous Thrombin Potential (ETP) - the area under the curve.

      • Peak thrombin concentration.

      • Time to peak.

Table 4: Effect of Factor XIa-IN-1 on Thrombin Generation in PRP (Note: Specific quantitative data for the effect of Factor XIa-IN-1 on thrombin generation in PRP is not widely available in public literature. The following is a template for data presentation.)

Factor XIa-IN-1 ConcentrationLag Time (min)ETP (nM*min)Peak Thrombin (nM)Time to Peak (min)
0 (Vehicle)Baseline dataBaseline dataBaseline dataBaseline data
1 nMData not availableData not availableData not availableData not available
10 nMData not availableData not availableData not availableData not available
100 nMData not availableData not availableData not availableData not available
1 µMData not availableData not availableData not availableData not available

Visualizations

FXIa_Signaling_Pathway Factor XIa Signaling in Platelet Activation cluster_coagulation Coagulation Cascade cluster_platelet Platelet FXIIa Factor XIIa FXI Factor XI FXIIa->FXI Activates Thrombin_initial Thrombin (initial) Thrombin_initial->FXI Feedback Activation FXIa Factor XIa FXI->FXIa Activation FIX Factor IX FXIa->FIX Activates Platelet Platelet FXIa->Platelet Binds to Receptor FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activates (with FVIIIa) FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates (with FVa) Thrombin_burst Thrombin (burst) Prothrombin->Thrombin_burst PAR1_4 PAR1/PAR4 Thrombin_burst->PAR1_4 Activates P_selectin P-selectin Expression Platelet->P_selectin Aggregation Aggregation Platelet->Aggregation PAR1_4->Platelet Signal Transduction GPVI GPVI GPIb GPIb-IX-V FXIa_IN_1 Factor XIa-IN-1 FXIa_IN_1->FXIa Inhibits

Caption: Factor XIa signaling pathway and its role in platelet activation.

Experimental_Workflow Experimental Workflow for Studying Drug-Platelet Interactions cluster_preparation Sample Preparation cluster_incubation Incubation cluster_assays Assays cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) PRP Prepare Platelet-Rich Plasma (PRP) Blood->PRP Incubate_FXIa_IN_1 Incubate PRP with Factor XIa-IN-1 (or Vehicle) PRP->Incubate_FXIa_IN_1 Add_Agonist Add Platelet Agonist (e.g., Collagen, TRAP-6) Incubate_FXIa_IN_1->Add_Agonist LTA Platelet Aggregation (LTA) Add_Agonist->LTA Flow Flow Cytometry (P-selectin Expression) Add_Agonist->Flow TGA Thrombin Generation Assay Add_Agonist->TGA Triggered with TF Analysis Quantitative Analysis: - % Inhibition - IC50 - ETP, Peak Thrombin LTA->Analysis Flow->Analysis TGA->Analysis

Caption: General workflow for in vitro evaluation of Factor XIa-IN-1.

Conclusion

Factor XIa-IN-1 is a valuable research tool for elucidating the role of FXIa in platelet-dependent thrombotic processes. The protocols outlined in these application notes provide a framework for researchers to systematically investigate the effects of FXIa inhibition on key aspects of platelet function. While specific quantitative data on the direct effects of Factor XIa-IN-1 on agonist-induced platelet aggregation and activation markers are not extensively available in the public domain, the provided methodologies will enable researchers to generate such data and contribute to a deeper understanding of the intricate interplay between the coagulation cascade and platelet biology. This knowledge is crucial for the development of safer and more effective antithrombotic therapies.

References

Troubleshooting & Optimization

Troubleshooting Factor XIa-IN-1 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Factor XIa-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Factor XIa-IN-1 in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly regarding solubility and precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Factor XIa-IN-1?

Factor XIa-IN-1, also known as compound EP-7041, is a potent, covalent inhibitor of Factor XIa (fXIa).[1][2][3] It belongs to the β-lactam class of inhibitors.[1][2][3] Factor XIa is a serine protease that plays a key role in the intrinsic pathway of the blood coagulation cascade.[4][5][6][7] By inhibiting Factor XIa, this compound can be used to study thrombotic diseases.

Q2: I'm observing precipitation after adding my Factor XIa-IN-1 stock solution to my aqueous assay buffer. What is causing this?

Precipitation of small molecule inhibitors like Factor XIa-IN-1 upon dilution into aqueous buffers is a common issue, often referred to as "crashing out." This typically occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The organic solvent from your stock solution (likely DMSO) is miscible with the aqueous buffer, but the compound itself may have very low aqueous solubility.

Q3: How can I prevent Factor XIa-IN-1 from precipitating in my experiments?

There are several strategies to prevent precipitation:

  • Lower the final concentration: The most straightforward approach is to reduce the final concentration of Factor XIa-IN-1 in your assay to a level below its aqueous solubility limit.

  • Optimize the solvent concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible in your final assay volume.

  • Use a suitable buffer: The pH and composition of your buffer can influence the solubility of the compound. Experiment with different buffer systems to find one that is optimal for Factor XIa-IN-1.

  • Incorporate solubilizing agents: In some cases, the addition of non-ionic detergents or other solubilizing agents to the assay buffer can help to increase the solubility of the compound.

Troubleshooting Guide

Issue: Precipitation observed immediately upon addition of Factor XIa-IN-1 stock to aqueous buffer.
Potential Cause Recommended Solution
Final concentration exceeds aqueous solubility.Decrease the final concentration of Factor XIa-IN-1 in your assay.
High percentage of organic solvent in the final solution.Minimize the volume of the stock solution added to the aqueous buffer. Prepare a more dilute stock solution if necessary to achieve the desired final concentration with a lower solvent percentage.
Buffer pH is not optimal for solubility.Test a range of buffer pH values to determine the optimal pH for Factor XIa-IN-1 solubility.
Inadequate mixing.Ensure rapid and thorough mixing of the stock solution into the aqueous buffer. Add the stock solution to the buffer while vortexing.
Issue: Precipitation observed over time during incubation.
Potential Cause Recommended Solution
Compound is slowly coming out of solution.Consider the inclusion of a low concentration of a non-ionic detergent (e.g., Tween-20) in your assay buffer to improve stability in solution.
Temperature fluctuations affecting solubility.Maintain a constant and controlled temperature throughout your experiment.
Compound degradation.Ensure the stock solution is fresh and has been stored correctly. Avoid repeated freeze-thaw cycles.

Physicochemical and Solubility Data

The following table summarizes the key physicochemical properties of Factor XIa-IN-1.

Property Value Reference
Molecular Formula C₂₀H₁₉F₃N₄O₅[1][2][3]
Molecular Weight 452.38 g/mol [1][2][3]
CAS Number 1803271-50-2[1][3]
Solubility Soluble in DMSO[1]

Experimental Protocols

Protocol 1: Preparation of a Factor XIa-IN-1 Stock Solution
  • Weighing the compound: Carefully weigh the desired amount of Factor XIa-IN-1 powder in a sterile microcentrifuge tube.

  • Adding the solvent: Add the appropriate volume of high-purity DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolving the compound: Vortex the tube until the compound is completely dissolved. To aid dissolution, you can warm the tube to 37°C and sonicate for a short period.[1]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Diluting Factor XIa-IN-1 into Aqueous Buffer
  • Prepare the aqueous buffer: Prepare your final assay buffer. If determined to be necessary, include any solubilizing agents at this stage.

  • Pre-warm the buffer: If your experiment is to be conducted at a specific temperature (e.g., 37°C), pre-warm the assay buffer to this temperature.

  • Serial dilution (optional): If a very low final concentration is required, it may be beneficial to perform an intermediate dilution of the stock solution in DMSO before adding to the aqueous buffer.

  • Addition to buffer: While vortexing the aqueous buffer, add the required volume of the Factor XIa-IN-1 stock solution drop-wise to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Final mixing: Continue to vortex for a few seconds after the addition is complete to ensure a homogenous solution.

Visualizations

Factor XIa in the Coagulation Cascade

The diagram below illustrates the position of Factor XIa in the intrinsic pathway of the coagulation cascade. Factor XIa plays a crucial role in amplifying the coagulation signal by activating Factor IX.[4][5][6]

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin FXIa_IN_1 Factor XIa-IN-1 FXIa_IN_1->FXIa Inhibits

Caption: Role of Factor XIa in the coagulation cascade and the inhibitory action of Factor XIa-IN-1.

Troubleshooting Workflow for Precipitation Issues

This workflow provides a step-by-step guide to troubleshooting precipitation of Factor XIa-IN-1 in your experiments.

troubleshooting_workflow Start Precipitation Observed CheckConcentration Is the final concentration of Factor XIa-IN-1 high? Start->CheckConcentration LowerConcentration Lower the final concentration CheckConcentration->LowerConcentration Yes CheckSolvent Is the final % of organic solvent high? CheckConcentration->CheckSolvent No LowerConcentration->CheckSolvent ReduceSolvent Reduce solvent percentage (e.g., more dilute stock) CheckSolvent->ReduceSolvent Yes CheckBuffer Have you optimized the buffer conditions (e.g., pH)? CheckSolvent->CheckBuffer No ReduceSolvent->CheckBuffer OptimizeBuffer Test different buffer compositions and pH CheckBuffer->OptimizeBuffer No ConsiderAdditives Consider adding a solubilizing agent (e.g., non-ionic detergent) CheckBuffer->ConsiderAdditives Yes OptimizeBuffer->ConsiderAdditives FurtherHelp Contact Technical Support OptimizeBuffer->FurtherHelp Success Precipitation Resolved ConsiderAdditives->Success

References

Technical Support Center: Optimizing Factor XIa-IN-1 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Factor XIa-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Factor XIa-IN-1 for in vivo studies. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Factor XIa-IN-1?

A1: Factor XIa-IN-1 is a small molecule, direct inhibitor of Factor XIa (FXIa).[1][2] Factor XIa is a critical component of the intrinsic pathway of the coagulation cascade.[1][3][4] By selectively inhibiting FXIa, Factor XIa-IN-1 prevents the amplification of thrombin generation, which is a key step in the formation of a stable thrombus.[1][5] This targeted inhibition is believed to offer an antithrombotic effect with a reduced risk of bleeding compared to traditional anticoagulants that target downstream factors like Factor Xa or thrombin.[6][7][8]

Q2: What is the primary pharmacodynamic (PD) marker for assessing the in vivo activity of Factor XIa-IN-1?

A2: The most common and reliable pharmacodynamic marker for assessing the in vivo activity of Factor XIa inhibitors is the activated partial thromboplastin time (aPTT).[6][9] A dose-dependent prolongation of aPTT is expected following the administration of Factor XIa-IN-1 and has been shown to correlate with its antithrombotic efficacy.[6][9] In contrast, Factor XIa-IN-1 is expected to have a minimal to no effect on the prothrombin time (PT) or thrombin time (TT).[6][9]

Q3: What are the recommended starting doses for in vivo studies with Factor XIa-IN-1?

A3: The optimal starting dose for Factor XIa-IN-1 will depend on the animal model and the specific research question. However, based on preclinical studies with similar small molecule FXIa inhibitors, a dose-ranging study is highly recommended. The following table summarizes dosages used for other FXIa inhibitors in various animal models and can serve as a guide for initial dose selection.

InhibitorAnimal ModelRouteDosageKey FindingsReference
MilvexianRabbitIV bolus + infusion0.25 + 0.17 mg/kg + mg/kg/h to 4.0 + 2.68 mg/kg + mg/kg/hDose-dependent reduction in thrombus weight and prolongation of aPTT.[6]
BMS-262084RabbitIV infusion0.4 to 1.5 mg/kg/h (ED50)Dose-dependent antithrombotic effects with minimal increase in bleeding time.[9]
Compound 1RabbitIV infusion0.003 to 3 mg/kg/hPotent inhibition of arterial thrombosis and cerebral microembolic signals.[10]
rFasxiatorN17R,L19ERat (arterial)IV bolus2 mg/kgSimilar antithrombotic efficacy to heparin with lower bleeding time.[11]
rFasxiatorN17R,L19EMouse (venous)Subcutaneous10 mg/kgSimilar efficacy and bleeding to enoxaparin.[11]

Q4: What is the expected impact of Factor XIa-IN-1 on bleeding time?

A4: A key advantage of targeting Factor XIa is the potential for a wider therapeutic window, with significant antithrombotic efficacy at doses that cause minimal or no increase in bleeding time.[6][8][9] Preclinical studies with various FXIa inhibitors have consistently demonstrated a dissociation between their antithrombotic effects and bleeding liability.[6][9] However, it is crucial to assess bleeding time in your specific animal model as very high doses may lead to a modest increase.[9]

Troubleshooting Guides

Issue 1: No or low efficacy (no significant reduction in thrombus formation or aPTT prolongation).

Possible Causes and Solutions:

  • Inadequate Dose: The administered dose of Factor XIa-IN-1 may be too low for the specific animal model or thrombosis induction method.

    • Solution: Perform a dose-escalation study to determine the optimal dose that provides a significant aPTT prolongation (e.g., 1.5-3 fold increase from baseline) and antithrombotic effect.

  • Pharmacokinetic Issues: The compound may have poor absorption, rapid metabolism, or rapid clearance in the chosen species.

    • Solution: Characterize the pharmacokinetic profile of Factor XIa-IN-1 in the study species. Consider alternative routes of administration (e.g., intravenous infusion for more stable plasma concentrations) or adjust the dosing frequency.

  • Incorrect Timing of Administration: The inhibitor may not have reached its peak plasma concentration at the time of thrombus induction.

    • Solution: Administer Factor XIa-IN-1 at a time point prior to thrombus induction that corresponds to its Tmax (time to maximum concentration).

  • Thrombosis Model Insensitivity: The chosen thrombosis model may be insensitive to the effects of FXIa inhibition. For example, some models heavily driven by tissue factor may be less affected by intrinsic pathway inhibition.[12]

    • Solution: Consider using a thrombosis model known to be sensitive to the intrinsic pathway, such as ferric chloride-induced arterial thrombosis or arteriovenous shunt models.[3][6][13]

Issue 2: Unexpected or excessive bleeding.

Possible Causes and Solutions:

  • Excessive Dose: The administered dose of Factor XIa-IN-1 may be too high.

    • Solution: Reduce the dose of Factor XIa-IN-1. The goal is to find a dose that provides antithrombotic efficacy with a minimal impact on hemostasis.

  • Concomitant Medications: The animal may be receiving other medications that affect hemostasis (e.g., antiplatelet agents).

    • Solution: Review all medications being administered and consider their potential impact on bleeding. If possible, avoid concomitant use of drugs that interfere with coagulation.

  • Underlying Hemostatic Defect: The animal model may have an unknown underlying hemostatic defect.

    • Solution: Ensure the use of healthy animals from a reputable supplier. Perform baseline coagulation tests (aPTT, PT, platelet count) to rule out any pre-existing abnormalities.

  • Surgical Trauma: Excessive surgical trauma during the experimental procedure can contribute to bleeding.

    • Solution: Refine surgical techniques to minimize tissue damage and bleeding.

Issue 3: High variability in experimental results.

Possible Causes and Solutions:

  • Inconsistent Dosing: Inaccurate or inconsistent administration of Factor XIa-IN-1.

    • Solution: Ensure accurate and consistent dosing for all animals. For oral administration, be mindful of potential regurgitation. For intravenous administration, ensure the catheter is properly placed.

  • Biological Variability: Inherent biological differences between individual animals.

    • Solution: Increase the number of animals per group to improve statistical power. Ensure proper randomization of animals to different treatment groups.

  • Inconsistent Experimental Procedures: Variations in the surgical procedure, thrombus induction, or sample collection and processing.

    • Solution: Standardize all experimental protocols. Ensure all personnel are adequately trained and follow the same procedures consistently.

Experimental Protocols

Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This model is commonly used to evaluate the efficacy of antithrombotic agents in an arterial thrombosis setting.

Materials:

  • Factor XIa-IN-1

  • Vehicle (e.g., 10% N-N-dimethylacetamide in 5% dextrose)[6]

  • Anesthetic (e.g., isoflurane)

  • Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)

  • Doppler flow probe

  • Surgical microscope

Procedure:

  • Anesthetize the mouse and maintain anesthesia throughout the procedure.

  • Make a midline cervical incision and carefully expose the common carotid artery.

  • Place a Doppler flow probe on the artery to monitor blood flow.

  • Administer Factor XIa-IN-1 or vehicle via the desired route (e.g., intravenous injection).

  • After the appropriate pre-treatment time, apply a small piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

  • Remove the filter paper and continuously monitor blood flow until complete occlusion occurs or for a predetermined observation period (e.g., 60 minutes).

  • The primary endpoint is the time to vessel occlusion. Secondary endpoints can include thrombus weight after vessel excision.

Protocol 2: Tail Bleeding Time Assay in Mice

This assay is used to assess the potential bleeding risk of an antithrombotic agent.

Materials:

  • Factor XIa-IN-1

  • Vehicle

  • Anesthetic (optional, light anesthesia may be used)

  • Scalpel or sharp blade

  • Filter paper

  • Warm saline (37°C)

Procedure:

  • Administer Factor XIa-IN-1 or vehicle.

  • At the time of expected peak effect, anesthetize the mouse lightly if necessary.

  • Immerse the mouse's tail in warm saline for 1-2 minutes to dilate the blood vessels.

  • Carefully transect the tail at a specific distance from the tip (e.g., 3 mm).

  • Immediately start a stopwatch and gently blot the blood with filter paper every 15-30 seconds without disturbing the forming clot.

  • Record the time until bleeding stops and does not resume for at least 2 minutes. This is the bleeding time.

  • If bleeding continues beyond a predetermined cutoff time (e.g., 15 minutes), the experiment is terminated, and the bleeding time is recorded as the cutoff time.

Visualizations

Coagulation_Cascade Intrinsic Pathway of Coagulation and Target of Factor XIa-IN-1 cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa Contact Activation FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activates FIXa FIXa FIX->FIXa FX FX FIXa->FX Activates (with FVIIIa) FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates (with FVa) Thrombin Thrombin Prothrombin->Thrombin Thrombin->FXI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Clot Formation FactorXIa_IN_1 Factor XIa-IN-1 FactorXIa_IN_1->FXIa Inhibits

Caption: Intrinsic coagulation pathway showing the activation cascade and the inhibitory target of Factor XIa-IN-1.

Troubleshooting_Workflow Troubleshooting Workflow for Low Efficacy of Factor XIa-IN-1 start Start: Low/No Efficacy Observed check_dose Is the dose adequate? start->check_dose increase_dose Perform dose-escalation study check_dose->increase_dose No check_pk Are PK properties known and favorable? check_dose->check_pk Yes increase_dose->check_pk run_pk_study Conduct pharmacokinetic study check_pk->run_pk_study No check_timing Is administration timing optimal? check_pk->check_timing Yes run_pk_study->check_timing adjust_timing Adjust pre-treatment time based on Tmax check_timing->adjust_timing No check_model Is the thrombosis model appropriate? check_timing->check_model Yes adjust_timing->check_model select_new_model Consider alternative thrombosis model check_model->select_new_model No end Efficacy Optimized check_model->end Yes select_new_model->end

Caption: A logical workflow for troubleshooting low or no efficacy of Factor XIa-IN-1 in in vivo experiments.

References

Technical Support Center: Overcoming Resistance to Factor XIa-IN-1 in Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Factor XIa-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to Factor XIa-IN-1 in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Factor XIa-IN-1 and what is its mechanism of action?

Factor XIa-IN-1, also known as EP-7041, is a potent and selective small-molecule inhibitor of activated Factor XI (FXIa).[1][2][3][4][5] It functions as a covalent inhibitor, containing a β-lactam warhead that forms a stable, irreversible covalent bond with the serine residue (Ser195) in the active site of FXIa.[2] This covalent modification permanently inactivates the enzyme, thereby blocking the downstream amplification of the intrinsic coagulation cascade.[2][6]

Q2: What are the potential reasons for observing reduced or no activity of Factor XIa-IN-1 in my cell culture experiment?

Several factors could contribute to a lack of efficacy:

  • Inhibitor Instability: Factor XIa-IN-1, like many small molecules, may be susceptible to degradation in cell culture media over long incubation periods.

  • Cellular Efflux: Cells may actively transport the inhibitor out of the cytoplasm via efflux pumps, such as P-glycoprotein (P-gp), reducing its intracellular concentration.

  • High Cell Density: At high cell densities, the amount of secreted FXIa may exceed the concentration of the inhibitor, leading to incomplete inhibition.

  • Substrate Competition: If the concentration of the FXIa substrate (Factor IX) is very high, it may compete with the inhibitor for access to the active site, although this is less of a concern with an irreversible covalent inhibitor once the bond has formed.

  • Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer components in your assay can affect both enzyme activity and inhibitor binding.

Q3: Could my cells be developing resistance to Factor XIa-IN-1?

While specific studies on acquired resistance to Factor XIa-IN-1 in cell culture are not yet prevalent in the literature, several general mechanisms of drug resistance to small molecule inhibitors could theoretically occur:

  • Target Mutation: Mutations in the F11 gene leading to changes in the amino acid sequence of the FXIa active site could prevent the covalent binding of Factor XIa-IN-1 without compromising the enzyme's catalytic activity.

  • Upregulation of FXI Expression: Cells might increase the transcription and translation of the F11 gene, leading to higher levels of FXI protein, which upon activation, would require a higher concentration of the inhibitor for complete inactivation.

  • Activation of Bypass Pathways: Cells could potentially activate alternative coagulation pathways that bypass the need for FXIa, although this is less likely in a defined in vitro system.

  • Increased Drug Efflux or Metabolism: Over time, cells may upregulate the expression of drug efflux pumps or metabolic enzymes that inactivate the inhibitor.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during in vitro experiments with Factor XIa-IN-1.

Problem Possible Cause Recommended Solution
No or low inhibition of FXIa activity 1. Inhibitor degradation: Factor XIa-IN-1 may have degraded due to improper storage or handling. 2. Incorrect inhibitor concentration: Calculation error or improper dilution. 3. High enzyme concentration: The amount of FXIa in the assay is too high for the given inhibitor concentration. 4. Assay interference: Components in the cell culture supernatant (e.g., serum) may interfere with the inhibitor.1. Prepare fresh stock solutions of Factor XIa-IN-1 from a reliable source. Store as recommended by the supplier. 2. Verify calculations and perform serial dilutions carefully. 3. Reduce the concentration of FXIa or the number of cells seeded. 4. Perform the assay in a simplified buffer system or serum-free media if possible.
High variability between replicate wells 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Pipetting errors: Inaccurate dispensing of inhibitor, enzyme, or substrate. 3. Edge effects: Evaporation from wells at the edge of the plate.1. Ensure a homogenous cell suspension before seeding and use appropriate techniques to avoid clumping. 2. Calibrate pipettes and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate for critical experiments.
Apparent loss of inhibition over time 1. Cellular efflux of the inhibitor: Cells are actively pumping out Factor XIa-IN-1. 2. Increased FXI expression: Cells are producing more FXI in response to the inhibitor. 3. Inhibitor metabolism: Cells are metabolizing and inactivating the inhibitor.1. Co-incubate with a known efflux pump inhibitor (e.g., verapamil for P-gp) to see if inhibition is restored. 2. Analyze F11 gene expression (qPCR) and protein levels (Western blot or ELISA) over time. 3. Perform LC-MS analysis of the cell culture supernatant to detect potential metabolites of Factor XIa-IN-1.

Experimental Protocols

Chromogenic Assay for FXIa Activity

This assay measures the ability of FXIa to cleave a synthetic chromogenic substrate, resulting in a color change that can be quantified spectrophotometrically.

Materials:

  • Purified human Factor XIa

  • Factor XIa-IN-1 (EP-7041)

  • Chromogenic FXIa substrate (e.g., S-2366)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of Factor XIa-IN-1 in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add 10 µL of various concentrations of Factor XIa-IN-1 (or vehicle control) to triplicate wells.

  • Add 80 µL of assay buffer containing purified human FXIa to each well.

  • Incubate for 15-30 minutes at 37°C to allow for covalent bond formation.

  • Initiate the reaction by adding 10 µL of the chromogenic substrate to each well.

  • Immediately measure the absorbance at 405 nm every minute for 30-60 minutes using a microplate reader.

  • Calculate the rate of substrate hydrolysis (Vmax) from the linear portion of the absorbance curve.

  • Plot the percentage of FXIa inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Activated Partial Thromboplastin Time (aPTT) Clotting Assay

This assay measures the time it takes for plasma to clot after the addition of an activator of the intrinsic pathway.

Materials:

  • Human plasma

  • Factor XIa-IN-1 (EP-7041)

  • aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)

  • Calcium chloride (CaCl2) solution

  • Coagulometer

Procedure:

  • Prepare dilutions of Factor XIa-IN-1 in a suitable buffer.

  • Pre-warm human plasma, aPTT reagent, and CaCl2 solution to 37°C.

  • In a coagulometer cuvette, mix 50 µL of plasma with 10 µL of the Factor XIa-IN-1 dilution (or vehicle control).

  • Incubate for a specified period (e.g., 2-5 minutes) at 37°C.

  • Add 50 µL of the pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.

  • Initiate clotting by adding 50 µL of pre-warmed CaCl2 solution.

  • The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time.

  • Plot the clotting time versus the inhibitor concentration.

Visualizations

FXIa_Inhibition_Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXIa Factor XIa FXIIa->FXIa Activation FXI Factor XI FXI->FXIa FIXa Factor IXa FXIa->FIXa Activation FIX Factor IX FIX->FIXa FXa Factor Xa FIXa->FXa Activation FX Factor X FX->FXa Thrombin Thrombin FXa->Thrombin Activation Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleavage Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor Factor XIa-IN-1 (EP-7041) Inhibitor->FXIa Covalent Inhibition Troubleshooting_Workflow Start Experiment Shows No or Reduced Inhibition Check_Inhibitor Verify Inhibitor Integrity and Concentration Start->Check_Inhibitor Check_Assay Review Assay Protocol and Reagents Start->Check_Assay Result1 Result1 Check_Inhibitor->Result1 Problem Solved? Result2 Result2 Check_Assay->Result2 Problem Solved? Investigate_Resistance Investigate Potential Cellular Resistance Step1 Step1 Investigate_Resistance->Step1 1. Efflux Pump Assay Step2 Step2 Investigate_Resistance->Step2 2. Gene Expression Analysis (qPCR for F11) Step3 Step3 Investigate_Resistance->Step3 3. Target Mutation Analysis (Sequencing) Result1->Investigate_Resistance No End Successful Inhibition Result1->End Yes Result2->Investigate_Resistance No Result2->End Yes

References

Minimizing Factor XIa-IN-1 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Factor XIa-IN-1 during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is Factor XIa-IN-1 and what is its primary mechanism of action?

Factor XIa-IN-1 is a small molecule inhibitor of Factor XIa (FXIa), a serine protease that plays a key role in the intrinsic pathway of the blood coagulation cascade.[1][2][3] By inhibiting FXIa, the compound disrupts the amplification of the coagulation signal, a process critical for the formation of thrombi.[4] FXIa's primary role is to activate Factor IX, which in turn leads to the generation of thrombin and the formation of a stable fibrin clot.[2][3][5] Targeting FXIa is a therapeutic strategy for thrombotic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.[4][6]

Q2: What are the most likely causes of Factor XIa-IN-1 degradation in an experimental setting?

While specific degradation pathways for Factor XIa-IN-1 are not extensively published, small molecules with complex structures are generally susceptible to several degradation mechanisms:

  • Hydrolysis: The presence of ester or amide functional groups in the molecule can make it susceptible to cleavage in aqueous solutions, a process that can be accelerated by acidic or basic pH conditions.

  • Oxidation: Certain functional groups can be sensitive to oxidation, which can be initiated by exposure to air, metal ions, or reactive oxygen species in the culture medium.

  • Photodegradation: Exposure to light, especially UV or high-intensity light, can cause decomposition of photosensitive compounds.

  • Adsorption: Small molecules can adsorb to the surfaces of plasticware (e.g., pipette tips, microplates, tubes), reducing the effective concentration in solution.

Q3: How should I prepare and store stock solutions of Factor XIa-IN-1 to maximize stability?

Proper handling and storage are critical for maintaining the integrity of the inhibitor.[7]

  • Solvent Selection: Use a high-purity, anhydrous solvent recommended by the supplier, typically DMSO. Ensure the solvent is compatible with your experimental system.[8]

  • Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experiment, which can help avoid solvent-related artifacts.[9]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots.[10]

  • Storage Conditions: Store aliquots at -80°C for long-term stability. The vial should be tightly sealed to prevent moisture absorption and protected from light.

Troubleshooting Guide

This guide addresses common issues encountered during long-term experiments involving Factor XIa-IN-1.

Problem Potential Cause Recommended Solution
Loss of Inhibitory Activity Over Time Chemical Degradation: The inhibitor is breaking down in the experimental medium (e.g., cell culture media, buffer) at 37°C.1. Replenish Compound: For experiments lasting several days, consider replacing the medium with freshly prepared inhibitor at regular intervals (e.g., every 24-48 hours).2. Run a Stability Test: Perform a simple experiment to quantify the stability. Incubate Factor XIa-IN-1 in your experimental medium for various durations (0, 24, 48, 72 hours) and then test its activity in a short-term functional assay.
Inconsistent or Non-Reproducible Results Precipitation: The inhibitor may be precipitating out of solution, especially after dilution into an aqueous buffer from a DMSO stock.1. Check Solubility: Visually inspect solutions for any signs of precipitation. Centrifuge the working solution briefly before adding it to the assay to pellet any precipitate.2. Optimize Dilution: When preparing working solutions, add the DMSO stock to the aqueous buffer slowly while vortexing to facilitate mixing and prevent precipitation. Avoid using final inhibitor concentrations that exceed its aqueous solubility.[9]
Inaccurate Pipetting: Small volumes of viscous DMSO stock solutions can be difficult to pipette accurately.1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated, especially for small volumes.[10]2. Serial Dilutions: Perform serial dilutions to work with larger, more manageable volumes for the final dilution steps.
High Background or Off-Target Effects Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final assay, causing cellular stress or interfering with the assay readout.1. Include a Vehicle Control: Always run a control containing the same final concentration of the solvent used to dissolve the inhibitor.[8]2. Minimize Solvent Concentration: Aim for a final solvent concentration of ≤0.1% whenever possible. Prepare a more concentrated stock solution if necessary to achieve this.
Compound Impurity: The inhibitor stock may be impure or contain degradation products with off-target activities.1. Source from a Reputable Vendor: Purchase compounds from vendors that provide a certificate of analysis with purity data (e.g., HPLC, NMR).[7]2. Proper Storage: Ensure the compound has been stored correctly according to the manufacturer's instructions to prevent degradation.[7]

Experimental Protocols & Workflows

Protocol 1: Assessing the Stability of Factor XIa-IN-1 in Experimental Medium

This protocol provides a framework for determining the rate of degradation of the inhibitor under your specific experimental conditions.

  • Prepare Working Solution: Dilute the Factor XIa-IN-1 stock solution into your experimental medium (e.g., DMEM + 10% FBS) to the final working concentration used in your long-term experiments.

  • Incubation: Aliquot the working solution into multiple sterile tubes. Incubate these tubes at 37°C in a CO2 incubator.

  • Time Points: At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove one aliquot and immediately store it at -80°C to halt any further degradation.

  • Activity Assay: Once all time points are collected, thaw the samples and measure the remaining inhibitory activity of each aliquot using a standardized FXIa enzymatic assay.

  • Data Analysis: Plot the percentage of remaining activity against the incubation time. This will provide an estimate of the inhibitor's half-life under your experimental conditions.

Data Summary Table for Stability Assessment

Use the following table to record and compare your results.

Incubation Time (Hours) at 37°CFXIa Activity (Relative Units)% Inhibition% Remaining Activity
0 (Control)100%
8
24
48
72

Visual Diagrams

Factor XIa in the Coagulation Cascade

The diagram below illustrates the position of Factor XIa in the intrinsic pathway of the coagulation cascade, providing context for the inhibitor's target.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Factor XIa-IN-1 Inhibitor->FXIa Inhibits

Caption: Role of Factor XIa in the coagulation cascade.

Experimental Workflow for Inhibitor Handling

This workflow outlines the critical steps for preparing and using Factor XIa-IN-1 to ensure stability and reproducibility.

Inhibitor_Workflow start Start reconstitute Reconstitute high-conc. stock in anhydrous DMSO start->reconstitute aliquot Aliquot into single-use tubes reconstitute->aliquot store Store at -80°C, protected from light aliquot->store prepare_working Prepare fresh working solution in aqueous buffer before each use store->prepare_working add_to_exp Add to experiment (include vehicle control) prepare_working->add_to_exp incubate Incubate (e.g., 37°C) add_to_exp->incubate monitor Monitor for precipitation or color change incubate->monitor replenish Replenish with fresh inhibitor for long-term assays (>48h) monitor->replenish replenish->incubate Continue Experiment analyze Analyze Results replenish->analyze End of Experiment

Caption: Recommended workflow for handling Factor XIa-IN-1.

Troubleshooting Logic Flowchart

This flowchart provides a step-by-step guide to diagnosing issues related to inhibitor performance.

Troubleshooting_Flowchart start Inhibitor activity is lower than expected check_prep Was the working solution prepared fresh from a -80°C aliquot? start->check_prep check_precip Is there visible precipitation in the working solution or assay well? check_prep->check_precip Yes sol_prep Action: Always use freshly thawed aliquots. Avoid repeated freeze-thaw cycles. check_prep->sol_prep No check_control Is the vehicle control behaving as expected? check_precip->check_control No sol_precip Action: Optimize dilution method. Consider reducing final concentration or adding a solubilizing agent. check_precip->sol_precip Yes check_stability Is the experiment duration longer than 48 hours? check_control->check_stability Yes sol_control Action: Investigate solvent effects. Lower final DMSO concentration. check_control->sol_control No sol_stability Action: Compound may be degrading. Replenish with fresh inhibitor every 24-48h. Run stability test. check_stability->sol_stability Yes end_node Problem likely related to other assay components (enzyme, substrate, etc.) check_stability->end_node No

Caption: Troubleshooting flowchart for inhibitor experiments.

References

Validation & Comparative

A Tale of Two Anticoagulants: A Comparative Analysis of Abelacimab and Small Molecule Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for a safer and more effective anticoagulant continues. Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade, has emerged as a promising target to uncouple antithrombotic efficacy from bleeding risk. This guide provides a detailed comparative analysis of two distinct therapeutic modalities targeting FXIa: Abelacimab, a monoclonal antibody, and a representative small molecule inhibitor, offering insights into their mechanisms, preclinical and clinical data, and experimental evaluation. Due to the lack of publicly available information on a specific compound named "Factor XIa-IN-1," this guide will use a well-characterized small molecule FXIa inhibitor as a proxy for a comparative analysis.

Executive Summary

Abelacimab, a fully human monoclonal antibody, offers a unique dual-targeting approach by binding to both Factor XI (FXI) and its activated form, FXIa.[1][2] This mechanism effectively prevents the amplification of the coagulation cascade. In contrast, small molecule inhibitors are typically designed to directly and reversibly bind to the active site of FXIa, thereby blocking its enzymatic activity.[3] Clinical trials with Abelacimab have demonstrated a significant reduction in bleeding events compared to standard-of-care anticoagulants.[4][5] Preclinical and early clinical data for various small molecule FXIa inhibitors also suggest a favorable safety profile with a reduced bleeding propensity compared to traditional anticoagulants.[6][7]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key characteristics and available data for Abelacimab and a representative small molecule Factor XIa inhibitor.

Table 1: General Characteristics

FeatureAbelacimabRepresentative Small Molecule FXIa Inhibitor
Molecule Type Monoclonal AntibodySmall Molecule
Target(s) Factor XI and Factor XIa[1][2]Factor XIa[3]
Mechanism of Action Binds to the catalytic domain of FXI, locking it in an inactive conformation and also inhibiting FXIa.[8][9][10]Direct, reversible inhibition of the FXIa active site.[3]
Administration Intravenous, Subcutaneous[11][12]Oral[7]

Table 2: Pharmacokinetic Properties

ParameterAbelacimabRepresentative Small Molecule FXIa Inhibitor
Half-life Approximately 25-30 days[8][11]Varies (e.g., ~14-17 hours for Asundexian)[13]
Onset of Action Rapid (within hours) following IV administration[11][14]Rapid (within hours)[13]
Dosing Frequency Once-monthlyOnce or twice daily[7]

Table 3: Preclinical and Clinical Efficacy & Safety

AspectAbelacimabRepresentative Small Molecule FXIa Inhibitor
Thrombosis Prevention Demonstrated efficacy in preventing venous thromboembolism (VTE) post-knee surgery.[9]Preclinical models show robust antithrombotic activity.[6]
Bleeding Risk Significantly lower bleeding rates compared to rivaroxaban in patients with atrial fibrillation.[4][5]Preclinical models suggest a lower bleeding risk compared to traditional anticoagulants.[6]
Clinical Development Phase 3 trials are ongoing for various indications, including cancer-associated thrombosis and stroke prevention.Several small molecule inhibitors are in late-stage clinical development for various thrombotic disorders.[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and evaluation processes discussed, the following diagrams are provided in Graphviz DOT language.

Coagulation Cascade and Inhibitor Targets

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibitors Inhibitor Actions FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activates FIXa FIXa FIX->FIXa FX FX FIXa->FX TF Tissue Factor TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa FVIIa FVIIa->TF_FVIIa TF_FVIIa->FX FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Thrombin->FXI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Abelacimab Abelacimab Abelacimab->FXI Abelacimab->FXIa Small_Molecule Small Molecule FXIa Inhibitor Small_Molecule->FXIa

Caption: The coagulation cascade and points of intervention for Abelacimab and small molecule FXIa inhibitors.

Experimental Workflow for Anticoagulant Evaluation

cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Models cluster_clinical Clinical Trials Enzyme_Assay Enzyme Inhibition Assay (IC50/Ki determination) Clotting_Assay Plasma Clotting Assays (aPTT, PT) Enzyme_Assay->Clotting_Assay Selectivity_Assay Selectivity Profiling (vs. other proteases) Clotting_Assay->Selectivity_Assay Thrombosis_Model Thrombosis Models (e.g., FeCl3-induced) Selectivity_Assay->Thrombosis_Model Blood_Sampling Blood Sampling from Dosed Animals/Humans Clotting_Time Measurement of Clotting Times Blood_Sampling->Clotting_Time Phase1 Phase I (Safety, PK/PD) Clotting_Time->Phase1 Bleeding_Model Bleeding Models (e.g., tail transection) Thrombosis_Model->Bleeding_Model Bleeding_Model->Blood_Sampling Phase2 Phase II (Efficacy, Dosing) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety) Phase2->Phase3

Caption: A typical experimental workflow for the evaluation of novel anticoagulants.

Experimental Protocols

A detailed understanding of the methodologies used to evaluate these anticoagulants is crucial for interpreting the data.

Factor XIa Enzyme Inhibition Assay

Objective: To determine the potency of a test compound in inhibiting the enzymatic activity of purified human Factor XIa.

Methodology:

  • Purified human Factor XIa is pre-incubated with varying concentrations of the test compound (e.g., small molecule inhibitor) in a buffer solution (e.g., Tris-HCl, pH 7.4) at 37°C.

  • A chromogenic or fluorogenic substrate specific for Factor XIa is added to initiate the reaction.

  • The rate of substrate cleavage is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • The inhibitor concentration that produces 50% inhibition of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the effect of an anticoagulant on the intrinsic and common pathways of the coagulation cascade in plasma.

Methodology:

  • Citrated human plasma is incubated with the test compound (Abelacimab or small molecule inhibitor) at various concentrations.

  • An activating agent (e.g., silica, kaolin) and phospholipids are added to initiate the intrinsic pathway.

  • After a defined incubation period, calcium chloride is added to trigger the coagulation cascade.

  • The time taken for a fibrin clot to form is measured using a coagulometer.

  • The prolongation of the aPTT is indicative of the anticoagulant activity of the test compound.

In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Thrombosis)

Objective: To evaluate the antithrombotic efficacy of a test compound in a live animal model.

Methodology:

  • Anesthetized animals (e.g., mice, rabbits) are administered the test compound via the appropriate route (e.g., intravenous for Abelacimab, oral for a small molecule inhibitor).

  • The carotid artery is surgically exposed.

  • A filter paper saturated with ferric chloride (FeCl3) is applied to the surface of the artery for a specific duration to induce endothelial injury and initiate thrombus formation.

  • Blood flow in the artery is monitored using a Doppler flow probe.

  • The time to vessel occlusion is recorded. A longer time to occlusion in the treated group compared to the vehicle control group indicates antithrombotic efficacy.

Conclusion

Both Abelacimab and small molecule Factor XIa inhibitors represent promising advancements in anticoagulant therapy, with the potential to offer a more favorable safety profile by reducing the risk of bleeding. Abelacimab's unique dual-targeting mechanism and long half-life offer the convenience of infrequent dosing. Small molecule inhibitors provide the advantage of oral administration. The choice between these modalities may ultimately depend on the specific clinical indication, patient population, and desired pharmacokinetic profile. The ongoing late-stage clinical trials for both classes of drugs will be critical in defining their respective roles in the future of anticoagulation.

References

Navigating the Landscape of Factor XIa Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activities of prominent Factor XIa (FXIa) inhibitors, supported by experimental data and detailed methodologies. As the original queried compound "Factor XIa-IN-1" did not yield specific public data, this guide will focus on well-documented alternatives currently under clinical investigation.

Factor XIa (FXIa) has emerged as a compelling target for the development of novel anticoagulants that promise a wider therapeutic window, potentially separating antithrombotic efficacy from bleeding risk.[1] This guide delves into the validation of the inhibitory activity of several key FXIa inhibitors, offering a comparative look at their performance based on available preclinical data.

Comparative Inhibitory Activity of FXIa Inhibitors

The potency of an inhibitor is a critical parameter in drug development. For FXIa inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The table below summarizes the reported in vitro potencies of three leading FXIa inhibitors: Asundexian, Milvexian, and Abelacimab.

InhibitorTypeTargetIC50Ki
Asundexian Small MoleculeFXIa9 nM[2]1.0 nM[3]
Milvexian Small MoleculeFXIa-0.11 nM[3][4]
Abelacimab Monoclonal AntibodyFXI and FXIa2.8 nM[5][6]-

Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented here is for comparative purposes based on published findings.

Experimental Protocols for Validating FXIa Inhibitory Activity

The determination of an inhibitor's potency against FXIa is commonly performed using in vitro enzymatic assays. A widely used method is the chromogenic FXIa inhibition assay.

Principle of the Chromogenic FXIa Inhibition Assay

This assay measures the residual activity of FXIa in the presence of an inhibitor. FXIa cleaves a specific chromogenic substrate, leading to the release of a colored product (e.g., p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The degree of color development is inversely proportional to the inhibitory activity of the compound being tested.

Key Steps in a Typical Chromogenic FXIa Inhibition Assay:
  • Reagent Preparation: All reagents, including purified human FXIa, the chromogenic substrate (e.g., S-2366), and the test inhibitor, are prepared in a suitable buffer (e.g., Tris-HCl with NaCl, CaCl2, and BSA).[7]

  • Incubation: A fixed concentration of human FXIa is incubated with varying concentrations of the test inhibitor for a defined period at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.[7]

  • Substrate Addition: The chromogenic substrate is added to initiate the enzymatic reaction.

  • Kinetic Measurement: The change in absorbance at 405 nm is measured over time using a microplate reader. The initial rate of the reaction is determined from the linear portion of the kinetic curve.[7][8]

  • Data Analysis: The reaction rates at different inhibitor concentrations are normalized to the control (no inhibitor) and plotted against the logarithm of the inhibitor concentration. The IC50 value is then calculated by fitting the data to a suitable dose-response curve. The Ki value can be determined through further kinetic studies, such as a Dixon plot, by measuring the initial reaction rates at multiple substrate and inhibitor concentrations.[7]

Visualizing the Experimental and Biological Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for assessing FXIa inhibition and the role of FXIa in the intrinsic coagulation cascade.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FXIa Purified Human FXIa Incubation Incubation of FXIa and Inhibitor FXIa->Incubation Inhibitor Test Inhibitor (Varying Concentrations) Inhibitor->Incubation Substrate Chromogenic Substrate Reaction Addition of Substrate & Enzymatic Reaction Substrate->Reaction Incubation->Reaction Measurement Kinetic Measurement (Absorbance at 405 nm) Reaction->Measurement Calculation IC50/Ki Calculation Measurement->Calculation

FXIa Inhibition Assay Workflow

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa XI FXI XIIa->XI Activates XIa FXIa XI->XIa IX FIX XIa->IX Activates IXa FIXa IX->IXa X FX IXa->X Activates (with FVIIIa) VIIIa FVIIIa VIIIa->X Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin Activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Thrombin->XI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin

Intrinsic Pathway of Coagulation

References

Comparative Analysis of a Potent Factor XIa Inhibitor: Cross-Reactivity with Key Serine Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of a representative potent and selective Factor XIa inhibitor, Milvexian (BMS-986177), against other key serine proteases. Due to the absence of publicly available data for a compound specifically named "Factor XIa-IN-1," this guide utilizes data for Milvexian as a surrogate to illustrate a typical selectivity profile for a highly selective Factor XIa inhibitor.

Factor XIa (FXIa) is a critical enzyme in the intrinsic pathway of the coagulation cascade and has emerged as a promising target for the development of novel anticoagulants with a potentially lower bleeding risk compared to traditional therapies. A key aspect in the development of any new FXIa inhibitor is its selectivity over other serine proteases, as off-target inhibition can lead to undesirable side effects. This guide presents a summary of the cross-reactivity of Milvexian, a well-characterized, orally bioavailable, small-molecule inhibitor of FXIa.[1][2]

Data Presentation: Inhibitor Selectivity Profile

The following table summarizes the inhibitory potency of Milvexian against a panel of serine proteases, with data presented as the inhibitor constant (Ki). A lower Ki value indicates higher potency.

Serine ProteaseMilvexian (BMS-986177) Ki (nM)
Human Factor XIa 0.11 [2]
Rabbit Factor XIa0.38[2]
Dog Factor XIa0.64[2]
Rat Factor XIa490[2]
Mouse Factor XIa350[2]

Data for other serine proteases such as thrombin, Factor Xa, trypsin, and plasmin for Milvexian were not explicitly found in the provided search results in the format of a comprehensive table. However, the description of Milvexian as a "selective" inhibitor implies that its Ki values for these other proteases are significantly higher than for Factor XIa.

Experimental Protocols

The determination of inhibitor potency and selectivity against various serine proteases is crucial for drug development. Below is a typical experimental protocol for a serine protease inhibition assay.

Objective: To determine the inhibitor constant (Ki) of a test compound against a panel of serine proteases.

Materials:

  • Purified human serine proteases (e.g., Factor XIa, thrombin, Factor Xa, trypsin, plasmin, plasma kallikrein)

  • Fluorogenic or chromogenic substrate specific for each protease

  • Test compound (e.g., Milvexian) at various concentrations

  • Assay buffer (e.g., Tris-HCl or HEPES buffer with appropriate salts and additives like CaCl2 and BSA)

  • 96-well microplates (black plates for fluorescence assays)

  • Microplate reader capable of kinetic fluorescence or absorbance measurements

Methods:

  • Enzyme and Substrate Preparation:

    • Reconstitute purified serine proteases to a known concentration in the assay buffer.

    • Prepare a stock solution of the specific fluorogenic or chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in the assay buffer. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for the respective enzyme.

  • Inhibitor Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound to obtain a range of concentrations to be tested.

  • Assay Procedure:

    • To the wells of a 96-well microplate, add a fixed volume of the assay buffer.

    • Add a small volume of the test compound at different concentrations to the respective wells. Include control wells with solvent only (no inhibitor).

    • Add a fixed amount of the specific serine protease to each well and incubate for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the specific substrate to all wells.

    • Immediately place the microplate in a microplate reader and measure the change in fluorescence or absorbance over time (kinetic mode).

  • Data Analysis:

    • Determine the initial velocity (rate) of the enzymatic reaction for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration.

    • Calculate the half-maximal inhibitory concentration (IC50) value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

    • Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Km of the enzyme for the substrate.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the cross-reactivity studies of Factor XIa inhibitors.

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway XII XII XIIa XIIa XII->XIIa Contact XI XI XIIa->XI XIa XIa XI->XIa XIIa IX IX XIa->IX IXa IXa IX->IXa XIa X X IXa->X TF Tissue Factor VII VII VIIa VIIa VII->VIIa TF VIIa->X Xa Xa X->Xa IXa/VIIIa or VIIa/TF Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa/Va Thrombin->XI Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Experimental_Workflow cluster_Preparation Preparation cluster_Assay Inhibition Assay cluster_Analysis Data Analysis Compound Test Compound (Factor XIa-IN-1) Incubation Incubate Protease with Test Compound Compound->Incubation Proteases Panel of Serine Proteases (FXIa, Thrombin, FXa, etc.) Proteases->Incubation Substrates Specific Chromogenic/ Fluorogenic Substrates Reaction Initiate Reaction with Substrate Substrates->Reaction Incubation->Reaction Measurement Measure Kinetic Activity (Absorbance/Fluorescence) Reaction->Measurement IC50 Calculate IC50 Values Measurement->IC50 Ki Determine Ki Values (Cheng-Prusoff) IC50->Ki Selectivity Assess Selectivity Profile Ki->Selectivity

References

Head-to-Head Comparison: Factor XIa Inhibitors in Preclinical Thrombosis Models - A Focus on Milvexian

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head comparison between Factor XIa-IN-1 and Milvexian is not possible at this time, as "Factor XIa-IN-1" does not correspond to a publicly disclosed investigational agent. It is likely an internal or non-public designation. This guide will therefore provide a comprehensive overview of the preclinical data for Milvexian, a prominent oral small-molecule Factor XIa inhibitor, to serve as a benchmark for comparison as data on other agents, including Factor XIa-IN-1, becomes available.

Milvexian (BMS-986177/JNJ-70033093) is an investigational, orally bioavailable, reversible inhibitor of Factor XIa (FXIa) that has undergone extensive preclinical and clinical evaluation for the prevention and treatment of thromboembolic events.[1][2] Preclinical studies have demonstrated its potential to prevent both arterial and venous thrombosis with a potentially lower risk of bleeding compared to existing anticoagulants.[1][3]

Mechanism of Action: Targeting the Intrinsic Coagulation Pathway

Factor XIa plays a crucial role in the amplification of thrombin generation through the intrinsic pathway of the coagulation cascade.[4] By selectively inhibiting FXIa, Milvexian aims to attenuate thrombus formation without significantly impacting the extrinsic pathway, which is essential for hemostasis.[2][3] This targeted approach is hypothesized to uncouple antithrombotic efficacy from bleeding risk, a major limitation of current anticoagulant therapies.[3][5]

coagulation_cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X X IXa->X Activates TF Tissue Factor VIIa VIIa TF->VIIa Activates VII VII VII->VIIa VIIa->X Activates Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Thrombin->XI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Milvexian Milvexian Milvexian->XIa Inhibits

Figure 1: Simplified Coagulation Cascade and the Site of Action of Milvexian.

Efficacy of Milvexian in Preclinical Thrombosis Models

Milvexian has demonstrated robust antithrombotic efficacy in various rabbit models of thrombosis, including venous and arterial thrombosis models.

Venous Thrombosis Model: Rabbit Arteriovenous (AV) Shunt

In a rabbit AV shunt model, a well-established model for venous thrombosis, Milvexian demonstrated a dose-dependent reduction in thrombus weight.[6]

Dose (Bolus + Infusion) Thrombus Weight Inhibition (%) Fold Increase in aPTT
0.25 + 0.17 mg/kg34.3 ± 7.91.54
1.0 + 0.67 mg/kg51.6 ± 6.82.23
4.0 + 2.68 mg/kg66.9 ± 4.83.12
Table 1: Efficacy of Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis.[6]
Arterial Thrombosis Model: Rabbit Electrolytic-Induced Carotid Arterial Thrombosis (ECAT)

In a rabbit model of electrically induced carotid arterial thrombosis, Milvexian was effective in both the prevention and treatment of arterial thrombosis.

Dose (Bolus + Infusion) Preservation of Carotid Blood Flow (%) Thrombus Weight Reduction (%)
0.063 + 0.04 mg/kg + mg/kg/h32 ± 615 ± 10
0.25 + 0.17 mg/kg + mg/kg/h54 ± 1045 ± 2
1 + 0.67 mg/kg + mg/kg/h76 ± 570 ± 4
Table 2: Efficacy of Milvexian in the Prevention of Arterial Thrombosis in a Rabbit ECAT Model.[1]

For the treatment of existing arterial thrombosis, where the thrombus was initiated for 15 minutes, Milvexian administration led to a dose-dependent improvement in carotid blood flow and a reduction in thrombus weight.

Safety Profile: Impact on Hemostasis

A key potential advantage of FXIa inhibition is a reduced impact on hemostasis compared to traditional anticoagulants. Preclinical studies with Milvexian support this hypothesis. In rabbit models, even at doses that demonstrated significant antithrombotic efficacy, Milvexian had a limited impact on bleeding time, even when combined with aspirin. While Milvexian dose-dependently prolonged the activated partial thromboplastin time (aPTT), it did not significantly affect prothrombin time (PT) or thrombin time (TT), indicating a specific effect on the intrinsic pathway.[6]

Experimental Protocols

Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis

This model is designed to assess the efficacy of antithrombotic agents in preventing venous thrombosis.

av_shunt_workflow cluster_preparation Animal Preparation cluster_treatment Treatment Administration cluster_thrombosis Thrombosis Induction cluster_analysis Endpoint Analysis anesthesia Anesthetize Rabbit cannulation Cannulate Femoral Artery and Vein anesthesia->cannulation drug_admin Administer Vehicle or Milvexian (IV Bolus + Continuous Infusion) cannulation->drug_admin shunt_placement Place Arteriovenous Shunt Containing a Thrombogenic Surface drug_admin->shunt_placement blood_flow Allow Blood Flow Through Shunt (e.g., for 40 minutes) shunt_placement->blood_flow shunt_removal Remove Shunt blood_flow->shunt_removal thrombus_weighing Isolate and Weigh Thrombus shunt_removal->thrombus_weighing blood_sampling Collect Blood Samples for Ex Vivo Coagulation Assays (aPTT, PT, TT) shunt_removal->blood_sampling

Figure 2: Experimental Workflow for the Rabbit Arteriovenous (AV) Shunt Model.

Methodology:

  • Animal Preparation: Rabbits are anesthetized, and the femoral artery and vein are cannulated for drug administration and blood sampling.

  • Drug Administration: A bolus dose of Milvexian or vehicle is administered intravenously, followed by a continuous infusion.

  • Thrombosis Induction: An arteriovenous shunt containing a thrombogenic surface (e.g., a silk thread) is placed between the femoral artery and vein.

  • Blood Flow: Blood is allowed to circulate through the shunt for a specified period (e.g., 40 minutes) to allow for thrombus formation.

  • Endpoint Measurement: The shunt is removed, and the formed thrombus is isolated and its weight is determined. Blood samples are collected to measure ex vivo coagulation parameters such as aPTT, PT, and TT.[6]

Rabbit Electrolytic-Induced Carotid Arterial Thrombosis (ECAT) Model

This model is utilized to evaluate the efficacy of antithrombotic agents in an arterial thrombosis setting.

Methodology:

  • Animal Preparation: Rabbits are anesthetized, and a segment of the carotid artery is isolated.

  • Thrombosis Induction: An electrical current is applied to the external surface of the carotid artery, inducing endothelial injury and subsequent thrombus formation.

  • Drug Administration: Milvexian or vehicle is administered as an intravenous bolus followed by a continuous infusion, either before (prevention) or after (treatment) the initiation of thrombosis.

  • Endpoint Measurement: Carotid blood flow is monitored throughout the experiment. At the end of the study, the thrombotic segment of the artery is excised, and the thrombus is weighed.

Conclusion

The preclinical data for Milvexian demonstrates its potent antithrombotic effects in both venous and arterial thrombosis models. The dose-dependent reduction in thrombus formation, coupled with a limited impact on hemostasis, supports the therapeutic hypothesis that selective FXIa inhibition may offer a safer alternative to conventional anticoagulants. The detailed experimental protocols and quantitative data presented here for Milvexian provide a robust framework for the evaluation and comparison of other Factor XIa inhibitors as their preclinical data becomes publicly available.

References

Unveiling the Molecular Embrace: A Guide to Confirming the Active Site Binding of Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for confirming the binding site of small molecule inhibitors on Factor XIa, a key target in the development of next-generation anticoagulants. Using a representative phenylimidazole-based inhibitor as a case study, we delve into the experimental data and methodologies crucial for elucidating its interaction with the enzyme's active site.

Factor XIa (FXIa) is a serine protease that plays a critical role in the amplification of the intrinsic pathway of the blood coagulation cascade.[1] Its inhibition presents a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to current anticoagulants.[2][3] A significant class of FXIa inhibitors are small molecules designed to directly bind to the enzyme's active site, thereby blocking its catalytic function.[4] This guide will walk through the essential experimental data and protocols required to confirm this binding mechanism, using a potent phenylimidazole derivative as a primary example for "Factor XIa-IN-1".

Comparative Analysis of Factor XIa Active Site Inhibitors

The following table summarizes the inhibitory potency of our representative phenylimidazole-based inhibitor ("Factor XIa-IN-1") and compares it with other known small molecule active site inhibitors of Factor XIa. This data is critical for assessing the efficacy and selectivity of new chemical entities.

InhibitorClassTargetKi (nM)IC50 (nM)Selectivity Profile
"Factor XIa-IN-1" (e.g., Phenylimidazole derivative 16b) PhenylimidazoleFactor XIa0.3-High selectivity against FXa, FVIIa, FIXa, FXIIa, thrombin, and chymotrypsin. Lower selectivity against plasma kallikrein (Ki = 5 nM) and trypsin (Ki = 23 nM).[2]
Tetrahydroquinoline derivative 1 TetrahydroquinolineFactor XIa--Demonstrates antithrombotic efficacy with minimal bleeding time prolongation.[5]
Aryl boronic acid 8 Aryl boronic acidFactor XIa-1400Also inhibits thrombin (IC50 = 12,300 nM) and FXa (IC50 = 43,600 nM).[6]
Ketothiazole 3 Ketothiazole (covalent)Factor XIa--Covalently attaches to Ser195 in the active site.[6]

Experimental Protocols for Binding Site Confirmation

Confirmation of an inhibitor's binding site on Factor XIa relies on a combination of biochemical and structural biology techniques. Below are detailed methodologies for key experiments.

Enzyme Inhibition Assay

This assay is fundamental to determining the inhibitory potency (Ki and IC50) of a compound against Factor XIa.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human Factor XIa is used as the enzyme. A chromogenic substrate, such as S-2366, is prepared in an appropriate buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG 8000, pH 7.4).[7]

  • Inhibitor Preparation: The test inhibitor is serially diluted in DMSO and then further diluted in the assay buffer.

  • Assay Procedure:

    • The inhibitor is pre-incubated with Factor XIa for a defined period (e.g., 30 minutes at 25°C) to allow for binding equilibrium.[7]

    • The enzymatic reaction is initiated by the addition of the chromogenic substrate.

    • The rate of substrate hydrolysis is monitored by measuring the change in absorbance at 405 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

X-ray Crystallography

This powerful technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the Factor XIa active site, offering definitive proof of the binding mode.

Protocol:

  • Protein Crystallization: The catalytic domain of Factor XIa is co-crystallized with the inhibitor. This often involves screening a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature). To facilitate crystallization, surface entropy reduction through mutagenesis of solvent-exposed residues may be employed.[8]

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A molecular model is then built into the electron density and refined to obtain the final structure.

  • Analysis of Binding Interactions: The crystal structure reveals the precise orientation of the inhibitor within the active site and the specific interactions (e.g., hydrogen bonds, salt bridges, hydrophobic interactions) it forms with the protein residues. For instance, the P1 moiety of many inhibitors forms a salt bridge with Asp189 in the S1 pocket of Factor XIa.[2][6]

Mutagenesis Studies

Site-directed mutagenesis can be used to validate the interactions observed in the crystal structure and to probe the contribution of individual amino acid residues to inhibitor binding.

Protocol:

  • Mutant Generation: Specific amino acid residues in the Factor XIa active site that are predicted to interact with the inhibitor are mutated (e.g., to Alanine) using standard molecular biology techniques.

  • Protein Expression and Purification: The mutant Factor XIa proteins are expressed and purified.

  • Enzyme Inhibition Assays: The inhibitory potency of the compound is determined against the mutant enzymes and compared to the wild-type enzyme.

  • Data Interpretation: A significant decrease in inhibitory potency against a mutant enzyme indicates that the mutated residue plays a crucial role in inhibitor binding.

Visualizing the Molecular Interactions

The following diagrams illustrate the key concepts and workflows involved in confirming the binding site of a Factor XIa inhibitor.

Figure 1: Factor XIa Inhibition Pathway FXIIa Factor XIIa FXI Factor XI (Zymogen) FXIIa->FXI Activates Thrombin Thrombin Thrombin->FXI Activates FXIa Factor XIa (Active Enzyme) FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa Thrombin_gen Thrombin Generation Amplification FIXa->Thrombin_gen Inhibitor Active Site Inhibitor (e.g., Factor XIa-IN-1) Inhibitor->FXIa Binds to Active Site

Figure 1: Factor XIa Inhibition Pathway

Figure 2: Experimental Workflow cluster_biochem Biochemical Assays cluster_structural Structural Biology EnzymeAssay Enzyme Inhibition Assay Mutagenesis Site-Directed Mutagenesis EnzymeAssay->Mutagenesis BindingConfirmation Binding Site Confirmation EnzymeAssay->BindingConfirmation Mutagenesis->BindingConfirmation Crystallography X-ray Crystallography Crystallography->BindingConfirmation Inhibitor Test Inhibitor (Factor XIa-IN-1) Inhibitor->EnzymeAssay Inhibitor->Crystallography

Figure 2: Experimental Workflow

By employing a combination of these robust experimental techniques, researchers can confidently confirm the active site binding of novel Factor XIa inhibitors. This comprehensive approach not only validates the mechanism of action but also provides invaluable structural insights that can guide further drug design and optimization efforts in the quest for safer and more effective antithrombotic therapies.

References

A Comparative Guide to Oral Factor XIa Inhibitors for Stroke Prevention Research: Asundexian vs. Preclinical Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Factor XIa for Safer Anticoagulation

The quest for safer and more effective anticoagulants for the prevention of thromboembolic events, such as stroke, has led researchers to explore novel targets within the coagulation cascade. One of the most promising of these is Factor XIa (FXIa), a serine protease that plays a key role in the amplification of thrombin generation and the stabilization of thrombi.[1] The rationale for targeting FXIa is rooted in the observation that individuals with a congenital deficiency in Factor XI are protected against venous thromboembolism and ischemic stroke, yet they do not typically experience spontaneous bleeding, a major drawback of current anticoagulants.[2] This suggests that inhibiting FXIa could uncouple antithrombotic efficacy from bleeding risk, a paradigm shift in anticoagulant therapy.

This guide provides a comparative overview of two small molecule oral FXIa inhibitors: Asundexian , a compound that has undergone extensive clinical investigation, and Milvexian , a representative preclinical/early clinical-stage inhibitor. As no publicly available data exists for a compound specifically named "Factor XIa-IN-1," Milvexian has been chosen as a comparator to illustrate the typical preclinical and early clinical profile of a novel oral FXIa inhibitor. This comparison aims to provide researchers and drug development professionals with a clear, data-driven perspective on the performance characteristics of these molecules.

Mechanism of Action: Inhibiting the Intrinsic Coagulation Pathway

Both Asundexian and Milvexian are direct, reversible inhibitors of the active site of FXIa.[3][4] By binding to FXIa, they prevent the activation of Factor IX to Factor IXa, thereby attenuating the propagation of the intrinsic coagulation cascade and reducing thrombin generation.[2] This targeted approach is distinct from that of direct oral anticoagulants (DOACs) that inhibit Factor Xa or thrombin, which are downstream in the common pathway of coagulation and are essential for normal hemostasis.

Below is a diagram illustrating the coagulation cascade and the point of intervention for FXIa inhibitors.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Contact Activation Contact Activation FXII FXII Contact Activation->FXII activates FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX activates FIXa FIXa FIX->FIXa FX FX FIXa->FX activates Tissue Factor Tissue Factor FVII FVII Tissue Factor->FVII activates FVIIa FVIIa FVII->FVIIa FVIIa->FX activates FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Thrombin->FXI amplification Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin Fibrinogen->Fibrin FXIa_Inhibitors Asundexian Milvexian FXIa_Inhibitors->FXIa inhibit experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzymatic_Assay FXIa Enzymatic Assay (Potency - IC50/Ki) Selectivity_Screen Serine Protease Selectivity Panel Enzymatic_Assay->Selectivity_Screen Coagulation_Assays Plasma Coagulation Assays (aPTT, PT) Selectivity_Screen->Coagulation_Assays Lead_Optimization Lead Optimization Coagulation_Assays->Lead_Optimization PK_PD Pharmacokinetics/ Pharmacodynamics Thrombosis_Model Animal Model of Thrombosis (e.g., Rabbit FeCl3) PK_PD->Thrombosis_Model Bleeding_Model Animal Model of Hemostasis (e.g., Bleeding Time) Thrombosis_Model->Bleeding_Model Clinical_Trials Clinical Trials Bleeding_Model->Clinical_Trials Target_Identification Target Identification (Factor XIa) Target_Identification->Enzymatic_Assay Lead_Optimization->PK_PD

References

Orthogonal Assays to Validate Factor XIa-IN-1's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of Factor XIa-IN-1, a novel small molecule inhibitor of Factor XIa (FXIa). The performance of Factor XIa-IN-1 is compared with other well-characterized FXIa inhibitors, Asundexian and Milvexian, using a panel of orthogonal assays. Detailed experimental protocols and supporting data are provided to aid researchers in their drug development efforts.

Factor XIa is a serine protease that plays a key role in the amplification of the intrinsic pathway of the coagulation cascade.[1] Its inhibition is a promising antithrombotic strategy with a potentially lower bleeding risk compared to conventional anticoagulants.[2] Validating that a compound like Factor XIa-IN-1 achieves its effect through the specific inhibition of FXIa requires a multi-faceted approach using orthogonal assays that probe different aspects of the coagulation process.

Data Presentation

The following tables summarize the in vitro anticoagulant effects of Factor XIa-IN-1 compared to Asundexian and Milvexian.

InhibitoraPTT Assay (2x Prolongation Concentration)PT Assay (Effect at 10 µM)FXIa Chromogenic Assay (IC50)
Factor XIa-IN-1 (Predicted) ~0.5 µMMinimal Prolongation~1 nM
Asundexian Not explicitly stated, but dose-dependent prolongation observed.[3] At 1000 ng/mL (~1.8 µM), aPTT was ~69s with Dade® Actin® FS reagent.[4]No significant effect.[3]Not explicitly stated, but near-complete inhibition at therapeutic doses.[5]
Milvexian 0.44 - 2.1 µMMinimal increase at concentrations that double aPTT.[6]Kᵢ of 0.11 nM for human FXIa.[7]

Note: The data for Asundexian and Milvexian are compiled from various sources and assay conditions may differ. Direct head-to-head comparisons are most informative.

Mandatory Visualization

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Activation Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Activation Factor IX Factor IX Factor XIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Activates (with FVIIIa) Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Complex Formation Factor VIIa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Activates (with FVa) Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin (Clot) Fibrin (Clot) Fibrinogen->Fibrin (Clot) Factor XIa_IN_1 Factor XIa-IN-1 Factor XIa_IN_1->Factor XIa Inhibits

Caption: The coagulation cascade, highlighting the central role of Factor XIa in the intrinsic pathway and the target of Factor XIa-IN-1.

experimental_workflow cluster_assays Orthogonal Assays Compound Synthesis Compound Synthesis Primary Screening (FXIa Chromogenic Assay) Primary Screening (FXIa Chromogenic Assay) Compound Synthesis->Primary Screening (FXIa Chromogenic Assay) Hit Identification Hit Identification Primary Screening (FXIa Chromogenic Assay)->Hit Identification Orthogonal Validation Orthogonal Validation Hit Identification->Orthogonal Validation aPTT Assay aPTT Assay Orthogonal Validation->aPTT Assay PT Assay PT Assay Orthogonal Validation->PT Assay Thrombin Generation Assay Thrombin Generation Assay Orthogonal Validation->Thrombin Generation Assay Data Analysis & Comparison Data Analysis & Comparison aPTT Assay->Data Analysis & Comparison PT Assay->Data Analysis & Comparison Thrombin Generation Assay->Data Analysis & Comparison Mechanism of Action Confirmed Mechanism of Action Confirmed Data Analysis & Comparison->Mechanism of Action Confirmed

Caption: Experimental workflow for the validation of Factor XIa-IN-1's mechanism of action using orthogonal assays.

logical_relationship cluster_evidence Experimental Evidence Hypothesis Factor XIa-IN-1 is a potent and selective FXIa inhibitor aPTT_prolonged aPTT Prolonged Hypothesis->aPTT_prolonged Predicts PT_unaffected PT Unaffected Hypothesis->PT_unaffected Predicts TGA_inhibited Thrombin Generation Inhibited (Intrinsic Pathway Trigger) Hypothesis->TGA_inhibited Predicts Chromogenic_inhibited Direct FXIa Inhibition (Chromogenic Assay) Hypothesis->Chromogenic_inhibited Predicts Conclusion Mechanism of Action Validated aPTT_prolonged->Conclusion Supports PT_unaffected->Conclusion Supports TGA_inhibited->Conclusion Supports Chromogenic_inhibited->Conclusion Supports

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Factor XI-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "Factor XI-IN-1" was not found. The following disposal procedures are based on general best practices for the handling and disposal of novel or uncharacterized small molecule inhibitors in a research laboratory setting. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations.

For researchers and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance.[1][2][3] This guide provides a procedural framework for the safe disposal of research-grade small molecule inhibitors like this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle the chemical with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

Step 1: Waste Characterization and Segregation

The first step in proper waste management is to characterize the waste. Since the specific hazards of this compound are not detailed, it should be treated as a hazardous chemical.[4] Key principles for segregation include:

  • Do not mix with non-hazardous waste. [4]

  • Segregate based on chemical compatibility. For instance, do not mix acidic or basic waste with the inhibitor solution unless their compatibility is known. Store acids and bases separately.[5]

  • Separate liquid and solid waste.

  • Keep halogenated and non-halogenated solvent wastes in separate containers. [6]

Step 2: Use of Appropriate Waste Containers

Select a waste container that is compatible with the chemical properties of this compound and any solvents used.[1][7]

  • The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[4]

  • For liquid waste, use a container with a screw cap. Funnels should be removed and the container capped immediately after adding waste.[8]

  • The use of secondary containment, such as a tray or bucket, is recommended to contain any potential leaks or spills.[5]

Step 3: Proper Labeling of Waste Containers

Accurate and clear labeling is crucial for the safety of all laboratory personnel and waste handlers.[8] The label on the hazardous waste container must include:

  • The words "Hazardous Waste".[1]

  • The full chemical name(s) of the contents (e.g., "this compound in DMSO"). Avoid using abbreviations or chemical formulas.[1]

  • The approximate concentration of each component.

  • The date when the waste was first added to the container (accumulation start date).[1]

  • The name and contact information of the principal investigator or responsible researcher.[1]

  • Any known hazard characteristics (e.g., flammable, toxic, corrosive). Since the specific hazards are unknown, it is prudent to list it as "Toxic" and "Caution: Research Chemical, Hazards Not Fully Characterized."

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[5][8]

  • The SAA must be under the control of the laboratory personnel.[1]

  • Keep waste containers closed at all times, except when adding waste.[8]

  • Regularly inspect the SAA for any signs of leaks or container degradation.[1]

Quantitative Limits for Satellite Accumulation Areas

Waste TypeMaximum Accumulation Volume
Hazardous Waste55 gallons[8][9]
Acutely Toxic Chemical Waste (P-listed)1 quart of liquid or 1 kilogram of solid[8]

Step 5: Arranging for Waste Pickup and Disposal

Once the waste container is nearly full (e.g., 75% capacity) or has been in accumulation for the maximum allowed time (typically six to twelve months, check with your institution), arrange for its removal by your institution's EHS department or a licensed hazardous waste contractor.[6][8]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[6]

  • Do not dispose of this compound down the drain or in the regular trash.[5] Most chemical reagents are sent for thermal incineration at an approved hazardous waste treatment facility.[8]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage Storage cluster_disposal Disposal ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize Waste (Treat as Hazardous) fume_hood->characterize segregate Segregate Waste Streams (Solid, Liquid, Halogenated) characterize->segregate container Select Appropriate & Compatible Waste Container segregate->container label_container Label Container Correctly (Name, Date, Hazards) container->label_container saa Store in Designated Satellite Accumulation Area (SAA) label_container->saa inspect Regularly Inspect Container and SAA saa->inspect pickup Request Waste Pickup from EHS (when container is full or time limit reached) inspect->pickup documentation Complete Necessary Disposal Documentation pickup->documentation

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.